3-Phenoxythiophene-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenoxythiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-8-11-10(6-7-14-11)13-9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJDRZXMSDASSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(SC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381222 | |
| Record name | 3-phenoxythiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132706-25-3 | |
| Record name | 3-phenoxythiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Phenoxythiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-phenoxythiophene-2-carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry and materials science. The synthesis involves a multi-step sequence, commencing with the preparation of a key intermediate, 3-bromothiophene, followed by a copper-catalyzed cross-coupling reaction to introduce the phenoxy moiety, and culminating in a regioselective formylation. This document details the experimental protocols for each step, presents key quantitative data in a structured format, and illustrates the overall synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound is accomplished through a three-stage process:
-
Synthesis of 3-Bromothiophene: Due to the preferential electrophilic substitution at the 2-position of thiophene, direct bromination is not a viable route to 3-bromothiophene.[1][2] The established method involves the exhaustive bromination of thiophene to 2,3,5-tribromothiophene, followed by selective reductive debromination at the α-positions (2 and 5) using zinc dust in acetic acid.[1][3][4]
-
Synthesis of 3-Phenoxythiophene: The introduction of the phenoxy group at the 3-position of the thiophene ring is achieved via an Ullmann condensation. This copper-catalyzed nucleophilic aromatic substitution reaction couples 3-bromothiophene with phenol.[5][6]
-
Synthesis of this compound: The final step is the formylation of 3-phenoxythiophene at the adjacent 2-position. The Vilsmeier-Haack reaction is a suitable method for this transformation, employing a Vilsmeier reagent generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7][8]
Experimental Protocols
Stage 1: Synthesis of 3-Bromothiophene
Step 1: Synthesis of 2,3,5-Tribromothiophene
-
Materials: Thiophene, Bromine, Chloroform, 2N Sodium hydroxide solution, 95% Ethanol, Potassium hydroxide, Calcium chloride.
-
Procedure:
-
In a 5-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, dissolve thiophene (13.4 moles) in 450 ml of chloroform.
-
Cool the flask in a water bath.
-
Slowly add bromine (40.6 moles) dropwise over 10 hours with vigorous stirring. The evolved hydrogen bromide should be passed through a scrubber.
-
After the addition is complete, allow the mixture to stand at room temperature overnight.
-
Heat the mixture to 50°C for several hours.
-
Wash the reaction mixture with a 2N sodium hydroxide solution.
-
Separate the organic layer and reflux it for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol.
-
Pour the mixture into water, separate the organic layer, wash with water, and dry over calcium chloride.
-
Purify the crude product by vacuum distillation, collecting the fraction at 123-124°C (9 mm Hg) to yield 2,3,5-tribromothiophene.[1]
-
Step 2: Synthesis of 3-Bromothiophene
-
Materials: 2,3,5-Tribromothiophene, Zinc dust, Acetic acid, 10% Sodium carbonate solution, Calcium chloride.
-
Procedure:
-
To a 5-L three-necked flask equipped with a stirrer and a reflux condenser, add 1850 ml of water, 783 g (12.0 moles) of zinc dust, and 700 ml of acetic acid.
-
Heat the mixture to reflux with continuous stirring.
-
Remove the heat source and add 1283 g (4.00 moles) of 2,3,5-tribromothiophene dropwise at a rate that maintains a gentle reflux. This addition should take approximately 70 minutes.
-
After the addition is complete, reflux the mixture for an additional 3 hours.
-
Arrange the condenser for distillation and distill the product with water until no more organic material is collected.
-
Separate the heavier organic layer from the distillate and wash it successively with 50 ml of 10% sodium carbonate solution and 100 ml of water.
-
Dry the organic layer over calcium chloride and purify by fractional distillation to obtain 3-bromothiophene.[3]
-
Stage 2: Synthesis of 3-Phenoxythiophene (Ullmann Condensation)
-
Materials: 3-Bromothiophene, Phenol, Copper(I) iodide (CuI), Potassium carbonate (K₂CO₃), Pyridine (or other suitable high-boiling solvent like N-methyl-2-pyrrolidone).
-
Procedure (General Protocol):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromothiophene (1 equivalent), phenol (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add a high-boiling polar solvent such as pyridine or N-methyl-2-pyrrolidone.
-
Heat the reaction mixture to reflux (typically 120-150°C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove insoluble inorganic salts.
-
Wash the filtrate with aqueous sodium hydroxide solution to remove excess phenol, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or vacuum distillation to afford 3-phenoxythiophene.
-
Stage 3: Synthesis of this compound (Vilsmeier-Haack Reaction)
-
Materials: 3-Phenoxythiophene, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (or other suitable solvent), Saturated sodium bicarbonate solution.
-
Procedure (General Protocol):
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (3 equivalents) in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise, maintaining the temperature below 10°C.
-
Stir the mixture at this temperature for 30-60 minutes to form the Vilsmeier reagent.
-
Dissolve 3-phenoxythiophene (1 equivalent) in a suitable solvent like dichloromethane and add it dropwise to the Vilsmeier reagent, keeping the temperature below 10°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
-
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Yield (%) | Reference |
| 2,3,5-Tribromothiophene | C₄HBr₃S | 320.86 | 123-124 (9 mm Hg) | - | [1] |
| 3-Bromothiophene | C₄H₃BrS | 163.04 | 150-158 | ~80 | [4] |
| 3-Phenoxythiophene | C₁₀H₈OS | 176.24 | - | - | - |
| This compound | C₁₁H₈O₂S | 204.25 | - | - | - |
Note: Yields for 3-phenoxythiophene and this compound are highly dependent on the specific reaction conditions and purification methods and should be optimized.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 3-Phenoxythiophene
| Technique | Key Spectral Features |
| ¹H NMR (CDCl₃, ppm) | δ 7.20-7.40 (m, 3H, Ar-H), 7.00-7.15 (m, 3H, Ar-H & Th-H), 6.80-6.90 (m, 1H, Th-H) |
| ¹³C NMR (CDCl₃, ppm) | δ 157 (C-O), 130 (Ar-C), 125 (Ar-CH), 123 (Th-CH), 120 (Ar-CH), 118 (Th-C), 110 (Th-CH) |
| FT-IR (cm⁻¹) | ~3100 (Ar-H stretch), ~1590, 1490 (Ar C=C stretch), ~1240 (Ar-O-C stretch) |
| Mass Spec (m/z) | 176 (M⁺) |
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Key Spectral Features |
| ¹H NMR (CDCl₃, ppm) | δ 9.90 (s, 1H, -CHO), 7.60 (d, 1H, Th-H), 7.30-7.50 (m, 2H, Ar-H), 7.10-7.25 (m, 4H, Ar-H & Th-H) |
| ¹³C NMR (CDCl₃, ppm) | δ 185 (C=O), 155 (C-O), 140 (Th-C), 130 (Ar-C), 128 (Th-CH), 125 (Ar-CH), 122 (Ar-CH), 120 (Th-C), 118 (Th-CH) |
| FT-IR (cm⁻¹) | ~3100 (Ar-H stretch), ~2850, 2750 (Aldehyde C-H stretch), ~1680 (Aldehyde C=O stretch), ~1590, 1490 (Ar C=C stretch), ~1230 (Ar-O-C stretch) |
| Mass Spec (m/z) | 204 (M⁺) |
Synthesis Pathway Diagram
Caption: Synthesis pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Bromothiophene - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scispace.com [scispace.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
An In-depth Technical Guide to 3-Phenoxythiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 3-Phenoxythiophene-2-carbaldehyde. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and data presented for clarity and comparative analysis.
Core Physicochemical Properties
| Property | Value | Source/Notes |
| Molecular Formula | C₁₁H₈O₂S | |
| Molecular Weight | 204.25 g/mol | |
| CAS Number | 132706-25-3 | [1] |
| Physical State | Solid | |
| Boiling Point | 184 °C | Data for a related compound, may vary. |
| Melting Point | Not Reported | --- |
| Solubility | Not Reported | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Spectroscopic Profile (Predicted)
Experimental spectra for this compound are not widely published. However, based on its chemical structure, the following spectral characteristics can be predicted:
| Technique | Predicted Peaks and Features |
| ¹H NMR | - Aldehyde Proton (CHO): A singlet peak is expected in the downfield region, typically between δ 9.5-10.5 ppm. - Thiophene Protons: Two doublets are anticipated in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons on the thiophene ring. - Phenoxy Protons: A set of multiplets is expected in the aromatic region (δ 7.0-7.5 ppm) for the protons on the phenyl ring. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal is expected in the highly deshielded region of the spectrum, typically around δ 180-190 ppm. - Aromatic Carbons: Multiple signals are anticipated in the range of δ 110-160 ppm, corresponding to the carbons of the thiophene and phenyl rings. |
| FT-IR (cm⁻¹) | - C=O Stretch (Aldehyde): A strong, sharp absorption band is predicted in the region of 1680-1710 cm⁻¹.[2][3] - C-H Stretch (Aromatic): Peaks are expected just above 3000 cm⁻¹.[2] - C-O-C Stretch (Ether): An absorption band is anticipated in the range of 1200-1250 cm⁻¹. - C-S Stretch (Thiophene): A weaker absorption may be observed around 600-800 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 204. - Major Fragmentation Peaks: Fragmentation is likely to occur via the loss of the formyl group (-CHO, 29 amu) and the phenoxy group (-OPh, 93 amu). |
Synthesis of this compound
The synthesis of this compound can be approached through several established organic chemistry methodologies. Two prominent and effective routes are the Suzuki-Miyaura cross-coupling reaction and the Vilsmeier-Haack formylation.
Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling
This method involves the palladium-catalyzed cross-coupling of a thiophene boronic acid or ester with a phenoxy-containing halide. A plausible route would be the coupling of 3-bromothiophene-2-carbaldehyde with phenol.
Materials:
-
3-Bromothiophene-2-carbaldehyde
-
Phenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add 3-bromothiophene-2-carbaldehyde (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous phase with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Caption: Suzuki-Miyaura synthesis workflow.
Experimental Protocol 2: Vilsmeier-Haack Formylation
This reaction introduces a formyl group onto an electron-rich aromatic ring, in this case, 3-phenoxythiophene.
Materials:
-
3-Phenoxythiophene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate solution
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Vilsmeier Reagent Formation: In a dry, two-necked flask under an inert atmosphere, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (1.1 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Thiophene: To this mixture, add a solution of 3-phenoxythiophene (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate to hydrolyze the intermediate iminium salt.
-
Work-up and Purification: Stir the mixture vigorously for 1-2 hours. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. After filtration, concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Caption: Vilsmeier-Haack formylation workflow.
Potential Biological Activities and Drug Development Applications
While direct biological studies on this compound are limited, the thiophene nucleus is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.
Anticipated Biological Roles:
-
Antimicrobial and Antifungal Activity: Thiophene derivatives have been extensively studied for their antibacterial and antifungal properties. The presence of the phenoxy group may modulate this activity.
-
Anti-inflammatory Effects: Many heterocyclic compounds, including thiophenes, have shown potential as anti-inflammatory agents.
-
Anticancer Properties: Substituted thiophenes have been investigated as potential anticancer agents, acting through various mechanisms.[4] For instance, some 3-arylthiophene-2-carbaldehyde derivatives have shown promising in vitro antiproliferative activity against human colon cancer cell lines.[4]
-
Enzyme Inhibition: The aldehyde functionality can be a reactive handle for covalent modification of enzyme active sites, suggesting potential as an enzyme inhibitor.
The logical progression for drug development involving this compound would be initial screening for various biological activities, followed by mechanistic studies and lead optimization.
Caption: General drug development pathway.
Conclusion
This compound is a versatile compound with significant potential for further research and development in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and synthesis. The detailed protocols and predicted spectral data offer a starting point for researchers to synthesize and characterize this molecule, paving the way for the exploration of its biological activities and potential therapeutic applications. Further experimental validation of the predicted physicochemical and spectral properties is a crucial next step in fully elucidating the profile of this compound.
References
Spectroscopic Profile of 3-Phenoxythiophene-2-carbaldehyde: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for the compound 3-Phenoxythiophene-2-carbaldehyde. Due to the limited availability of a complete, published dataset for this specific molecule, this document also includes comparative data from closely related thiophene derivatives to offer valuable insights for researchers.
Molecular Structure and Properties
This compound
-
Molecular Formula: C₁₁H₈O₂S[1]
-
Molecular Weight: 204.25 g/mol
-
General Description: A substituted thiophene derivative featuring a phenoxy group at the 3-position and a carbaldehyde (formyl) group at the 2-position of the thiophene ring.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |
| ~9.8 - 10.0 | Singlet | Aldehyde proton (-CHO) | Expected to be the most downfield signal. |
| ~7.0 - 7.8 | Multiplet | Aromatic protons (Thiophene and Phenyl rings) | The specific coupling patterns would depend on the exact chemical environment. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~180 - 185 | Carbonyl carbon (-CHO) | Characteristic downfield shift for an aldehyde carbon. |
| ~115 - 160 | Aromatic carbons (Thiophene and Phenyl rings) | A complex region with multiple signals. |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100 | C-H Stretch | Aromatic C-H |
| ~2850, ~2750 | C-H Stretch | Aldehyde C-H |
| ~1670 - 1700 | C=O Stretch | Aldehyde C=O |
| ~1580, ~1480 | C=C Stretch | Aromatic C=C |
| ~1240 | C-O Stretch | Aryl Ether C-O |
Note: The C=O stretching frequency is a strong and characteristic band for the aldehyde group.[4]
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| ~204 | Molecular Ion (M⁺) |
| Other Fragments | Fragmentation pattern would involve loss of CO, and cleavage of the phenoxy and thiophene rings. |
Experimental Protocols
While specific experimental protocols for obtaining the spectroscopic data of this compound are not available, the following are general methodologies typically employed for such characterizations.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: A small sample of the compound is dissolved in the deuterated solvent, and the ¹H and ¹³C NMR spectra are acquired. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Procedure: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Procedure: The sample is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is measured, providing information about the molecular weight and fragmentation pattern of the compound.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
This guide serves as a foundational resource for researchers working with this compound. As more experimental data becomes publicly available, this document will be updated to provide a more comprehensive spectroscopic profile.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. rsc.org [rsc.org]
- 3. journalskuwait.org [journalskuwait.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 79911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Phenoxythiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3-Phenoxythiophene-2-carbaldehyde. In the absence of direct experimental data for this specific molecule, this document leverages computational chemistry principles and data from analogous compounds to predict its structural characteristics. Detailed methodologies for experimental and computational analysis are presented to guide future research. This guide is intended to serve as a foundational resource for researchers and professionals involved in the design and development of novel therapeutics and functional materials based on substituted thiophene scaffolds.
Introduction
Thiophene derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. The introduction of various substituents onto the thiophene ring allows for the fine-tuning of these properties. This compound is a molecule of interest, combining the structural features of a thiophene core, a phenoxy group at the 3-position, and a carbaldehyde group at the 2-position. Understanding the three-dimensional structure and conformational landscape of this molecule is critical for elucidating its structure-activity relationships and for the rational design of new molecular entities.
Predicted Molecular Structure and Conformation
The overall conformation of this compound is determined by the rotational freedom around two key single bonds: the C2-C(aldehyde) bond and the C3-O(phenoxy) bond. The spatial arrangement of the carbaldehyde and phenoxy groups relative to the thiophene ring dictates the molecule's shape, polarity, and potential for intermolecular interactions.
Conformation of the 2-Carbaldehyde Group
The orientation of the aldehyde group relative to the thiophene ring is a critical conformational feature. Computational studies on substituted thiophenecarboxaldehydes provide significant insights. For 3-substituted 2-thiophenecarboxaldehydes, there are two primary planar conformers: O,S-cis (or syn), where the aldehyde oxygen is oriented towards the thiophene sulfur, and O,S-trans (or anti), where it is oriented away.
Based on density functional theory (DFT) studies of 2- and 3-thiophenecarboxaldehydes, the relative stability of these conformers is influenced by steric and electronic effects. For 3-substituted thiophenes, the substituent at the 3-position can sterically hinder the O,S-cis conformation. Therefore, it is predicted that this compound will predominantly exist in the more stable O,S-trans conformation , as depicted in the logical workflow below.
Conformation of the 3-Phenoxy Group
The orientation of the phenoxy group is determined by the dihedral angle between the plane of the thiophene ring and the plane of the phenyl ring. The rotation around the C3-O bond will be influenced by the need to minimize steric clashes with the adjacent carbaldehyde group at the C2 position and the hydrogen atom at the C4 position. It is anticipated that the phenoxy group will adopt a non-planar conformation relative to the thiophene ring to alleviate these steric interactions.
Predicted Geometric Parameters
While experimental data is not available, theoretical calculations on similar molecules allow for the prediction of key bond lengths and angles. The following table summarizes expected values based on DFT calculations of related thiophene derivatives.
| Parameter | Predicted Value | Notes |
| Bond Lengths (Å) | ||
| S1-C2 | ~1.72 Å | Typical C-S bond length in thiophene rings. |
| C2-C3 | ~1.38 Å | Double bond character within the thiophene ring. |
| C3-C4 | ~1.42 Å | Single bond character within the thiophene ring. |
| C4-C5 | ~1.37 Å | Double bond character within the thiophene ring. |
| C5-S1 | ~1.71 Å | Typical C-S bond length in thiophene rings. |
| C2-C(aldehyde) | ~1.47 Å | Single bond between sp2 carbons. |
| C(aldehyde)=O | ~1.21 Å | Standard carbonyl double bond length. |
| C3-O(phenoxy) | ~1.36 Å | Aryl ether C-O bond. |
| O(phenoxy)-C(phenyl) | ~1.40 Å | Aryl ether O-C bond. |
| Bond Angles (°) | ||
| C5-S1-C2 | ~92.2° | Characteristic angle for a sulfur atom in a five-membered ring. |
| S1-C2-C3 | ~111.5° | Internal angle of the thiophene ring. |
| C2-C3-C4 | ~112.5° | Internal angle of the thiophene ring. |
| S1-C2-C(aldehyde) | ~124° | Reflects the O,S-trans conformation. |
| C3-C2-C(aldehyde) | ~124.5° | |
| C2-C3-O(phenoxy) | ~120° | Standard sp2 bond angle. |
| Dihedral Angles (°) | ||
| O=C-C2-C3 | ~180° | Corresponds to the predicted stable O,S-trans conformation. |
| C2-C3-O-C(phenyl) | Non-planar | A twisted conformation is expected to minimize steric hindrance. |
Table 1: Predicted Molecular Geometric Parameters for this compound.
Experimental Protocols for Structural Elucidation
To definitively determine the molecular structure and conformation of this compound, a combination of spectroscopic and crystallographic techniques would be required. The following are detailed protocols for key experiments.
Synthesis
A plausible synthetic route to this compound would involve a nucleophilic aromatic substitution reaction.
Protocol:
-
To a solution of 3-bromothiophene-2-carbaldehyde (1.0 eq) and phenol (1.2 eq) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, for example, potassium carbonate (2.0 eq), and a copper(I) iodide catalyst (0.1 eq).
-
Heat the reaction mixture at a temperature range of 120-150 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Single-Crystal X-ray Diffraction
This technique would provide the most definitive information on the solid-state conformation, as well as precise bond lengths and angles.
Protocol:
-
Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate).
-
Mount a selected crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Process the collected data, including integration of the reflection intensities and absorption correction.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and dihedral angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would confirm the chemical structure, while advanced 2D NMR techniques like NOESY could provide information about the through-space proximity of protons, offering insights into the preferred conformation in solution.
Protocol:
-
Dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Perform 2D NMR experiments, including COSY (to establish proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), HMBC (to establish long-range proton-carbon correlations), and NOESY (to identify protons that are close in space).
-
Analysis of the NOESY spectrum would be particularly important for determining the relative orientation of the phenoxy and carbaldehyde groups. For example, a NOE correlation between the aldehyde proton and a proton on the phenoxy ring would suggest a specific spatial arrangement.
Computational Chemistry Workflow
In the absence of experimental data, computational modeling is a powerful tool for predicting the structure and conformational energetics of this compound.
Protocol:
-
Initial Structure Generation: Generate an initial 3D structure of this compound using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d,p). This will locate the nearest local energy minimum.
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain predicted vibrational spectra (e.g., IR and Raman).
-
Conformational Search: To explore the full conformational space, perform a systematic or stochastic conformational search. A potential energy surface (PES) scan, where the dihedral angles around the C2-C(aldehyde) and C3-O(phenoxy) bonds are systematically rotated, is a robust method.
-
Identification of Minima and Transition States: From the PES scan, identify all low-energy conformers (minima) and the transition states that connect them.
-
Analysis of Results: From these calculations, a comprehensive picture of the conformational landscape can be constructed, including the relative energies of different conformers, the energy barriers to rotation, and the precise geometric parameters of each stable conformation.
Conclusion
This technical guide has provided a detailed theoretical and methodological framework for understanding the molecular structure and conformation of this compound. Based on data from analogous compounds and established principles of conformational analysis, it is predicted that the molecule preferentially adopts an O,S-trans conformation for the carbaldehyde group, with the phenoxy group likely being twisted out of the plane of the thiophene ring to minimize steric hindrance. The provided experimental and computational protocols offer a clear roadmap for future studies to validate these predictions and to fully characterize this promising molecule for applications in drug discovery and materials science.
The Guiding Hand: Reactivity and Electrophilic Substitution of 3-Phenoxythiophene
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science.[1] The introduction of a phenoxy group at the 3-position of the thiophene ring significantly modulates its electronic properties, influencing the regioselectivity and rate of electrophilic aromatic substitution (SEAr). This guide provides an in-depth analysis of the reactivity of 3-phenoxythiophene, presenting a theoretical framework for predicting substitution patterns, a review of key electrophilic substitution reactions with analogous quantitative data, and adaptable experimental protocols for the synthesis of functionalized 3-phenoxythiophene derivatives.
Core Concepts: Reactivity and Regioselectivity
The chemical behavior of 3-phenoxythiophene in electrophilic aromatic substitution is governed by the interplay of the electron-rich thiophene ring and the electronic effects of the 3-phenoxy substituent.
Inherent Reactivity of the Thiophene Ring
Thiophene is an aromatic heterocycle with a five-membered ring containing a sulfur atom.[2] It is considered an electron-rich aromatic system due to the delocalization of six π-electrons over five atoms.[2] This electron richness makes thiophene significantly more reactive towards electrophiles than benzene.[2] The general order of reactivity for five-membered aromatic heterocycles in SEAr reactions is pyrrole > furan > thiophene > benzene.[3]
Electrophilic attack on an unsubstituted thiophene ring preferentially occurs at the C2 (α) position over the C3 (β) position.[4] This regioselectivity is attributed to the greater stabilization of the cationic intermediate (σ-complex or Wheland intermediate) formed during C2 attack, which can be depicted with three resonance structures, allowing for more effective delocalization of the positive charge. In contrast, attack at the C3 position results in a less stable intermediate with only two resonance structures.[5]
The Influence of the 3-Phenoxy Substituent
The phenoxy group at the 3-position acts as a powerful activating and directing group. Its influence is twofold:
-
Inductive Effect (-I): The oxygen atom is highly electronegative and withdraws electron density from the thiophene ring through the sigma bond. This effect is deactivating.
-
Mesomeric (Resonance) Effect (+M): The lone pair of electrons on the oxygen atom can be delocalized into the thiophene ring's π-system. This electron donation strongly activates the ring towards electrophilic attack.
The resonance effect significantly outweighs the inductive effect, leading to a net activation of the thiophene ring. The phenoxy group is an ortho, para-director. In the context of the 3-substituted thiophene ring, this translates to directing incoming electrophiles to the C2 and C5 positions.
-
Attack at C2: This position is electronically favored due to the strong activating effect of the adjacent oxygen atom via resonance and the inherent preference of the thiophene ring for α-substitution.
-
Attack at C5: This position is also activated by the phenoxy group through resonance.
-
Attack at C4: This position is the least favored due to weaker resonance stabilization of the intermediate.
Therefore, electrophilic substitution on 3-phenoxythiophene is expected to yield a mixture of 2- and 5-substituted products, with the precise ratio depending on the nature of the electrophile and the reaction conditions. Steric hindrance from the phenoxy group might slightly disfavor substitution at the C2 position for very bulky electrophiles.
Key Electrophilic Substitution Reactions of 3-Phenoxythiophene Analogs
While specific quantitative data for 3-phenoxythiophene is sparse in the literature, a clear and predictive understanding of its reactivity can be derived from studies on analogous 3-alkoxythiophenes, such as 3-methoxythiophene. The following sections summarize expected outcomes and provide adaptable protocols based on these closely related systems.
Halogenation
Halogenation of activated thiophenes is a facile reaction that can be achieved with various reagents. For 3-alkoxythiophenes, substitution is expected to occur predominantly at the 2- and 5-positions.
| Reaction | Reagent(s) | Typical Conditions | Major Product(s) | Anticipated Yield (%) |
| Bromination | N-Bromosuccinimide (NBS) | DMF, Room Temp | 2-Bromo-3-phenoxythiophene | >90 |
| Chlorination | N-Chlorosuccinimide (NCS) | Acetic Acid, Room Temp | 2-Chloro-3-phenoxythiophene | ~85-95 |
| Iodination | N-Iodosuccinimide (NIS) | Acetonitrile, Reflux | 2-Iodo-3-phenoxythiophene | ~80-90 |
Note: The yields are estimations based on reactions with analogous 3-alkyl- and 3-alkoxythiophenes. Regioselectivity strongly favors the 2-position due to the powerful directing effect of the alkoxy group.
Materials:
-
3-Phenoxythiophene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 3-phenoxythiophene in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-bromo-3-phenoxythiophene.
Nitration
The nitration of thiophenes requires milder conditions than benzene due to the higher reactivity of the thiophene ring. Strong nitrating agents like mixed acid (HNO₃/H₂SO₄) can lead to oxidation and decomposition.[6]
| Reaction | Reagent(s) | Typical Conditions | Major Product(s) | Anticipated Yield (%) |
| Nitration | Nitric Acid (fuming) / Acetic Anhydride | -10 °C to 0 °C | 2-Nitro-3-phenoxythiophene & 5-Nitro-3-phenoxythiophene | 60-75 (mixture) |
Note: Nitration of 3-substituted thiophenes can often lead to mixtures of isomers. The ratio of 2- to 5-substitution will depend on the precise conditions.
Materials:
-
3-Phenoxythiophene (1.0 eq)
-
Acetic Anhydride (10 eq)
-
Fuming Nitric Acid (1.1 eq)
Procedure:
-
To a solution of 3-phenoxythiophene in acetic anhydride in a three-necked flask, cool the mixture to -10 °C using an acetone/dry ice bath.
-
Slowly add a pre-cooled solution of fuming nitric acid in acetic anhydride dropwise, maintaining the internal temperature below -5 °C.
-
Stir the reaction mixture at -10 °C for 1-2 hours.
-
Carefully pour the mixture onto crushed ice with vigorous stirring.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Separate the isomers (2-nitro and 5-nitro) by column chromatography on silica gel.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the thiophene ring, typically at the 2- or 5-position for a 3-alkoxy substituted thiophene. This reaction is crucial for the synthesis of ketones, which are versatile intermediates.[7]
| Reaction | Reagent(s) | Typical Conditions | Major Product(s) | Anticipated Yield (%) |
| Acetylation | Acetyl Chloride / AlCl₃ | Dichloromethane, 0 °C to RT | 2-Acetyl-3-phenoxythiophene | 70-85 |
| Benzoylation | Benzoyl Chloride / SnCl₄ | Dichloromethane, 0 °C to RT | 2-Benzoyl-3-phenoxythiophene | 65-80 |
Note: Strong Lewis acids like AlCl₃ can sometimes coordinate with the sulfur atom, deactivating the ring. Milder Lewis acids like SnCl₄ or ZnCl₂ can be advantageous.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Acetyl Chloride (1.1 eq)
-
3-Phenoxythiophene (1.0 eq)
-
Concentrated HCl
-
Saturated Sodium Bicarbonate solution
Procedure:
-
Suspend anhydrous AlCl₃ in DCM in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride dropwise to the stirred suspension.
-
After 15 minutes, add a solution of 3-phenoxythiophene in DCM dropwise over 30 minutes, keeping the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution. Purify the resulting ketone by column chromatography or distillation.[8]
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[9][10] For 3-alkoxythiophenes, formylation is highly regioselective for the 2-position.
| Reaction | Reagent(s) | Typical Conditions | Major Product(s) | Anticipated Yield (%) |
| Formylation | POCl₃ / DMF | 0 °C to 80 °C | 2-Formyl-3-phenoxythiophene | 75-90 |
Note: The Vilsmeier reagent (formed from POCl₃ and DMF) is a relatively weak electrophile and thus reacts selectively with highly activated aromatic systems.[3]
Materials:
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus Oxychloride (POCl₃) (1.2 eq)
-
3-Phenoxythiophene (1.0 eq)
-
Sodium Acetate solution
Procedure:
-
In a flame-dried flask under nitrogen, cool anhydrous DMF to 0 °C.
-
Add POCl₃ dropwise to the DMF with stirring. The Vilsmeier reagent will form.
-
After stirring for 30 minutes at 0 °C, add a solution of 3-phenoxythiophene in DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the resulting aldehyde by column chromatography.[11]
Visualizing Mechanisms and Workflows
Reaction Mechanisms
The regioselectivity of electrophilic substitution on 3-phenoxythiophene can be visualized by examining the stability of the intermediate σ-complexes.
Caption: Regioselectivity of electrophilic attack on 3-phenoxythiophene.
Caption: General mechanism for electrophilic aromatic substitution.
Experimental Workflow
A generalized workflow for the synthesis and purification of substituted 3-phenoxythiophenes is outlined below.
Caption: General experimental workflow for synthesis and purification.
Conclusion for Drug Development Professionals
3-Phenoxythiophene is a highly activated aromatic system that undergoes electrophilic substitution preferentially at the C2 and C5 positions. This predictable regioselectivity allows for the strategic synthesis of functionalized derivatives. The protocols and data presented, derived from closely related 3-alkoxythiophenes, provide a robust framework for developing synthetic routes to novel thiophene-based compounds. The ability to selectively introduce halogens, nitro, acyl, and formyl groups opens up a vast chemical space for the exploration of new therapeutic agents, leveraging the privileged thiophene scaffold in drug discovery programs. Careful optimization of reaction conditions, guided by the principles outlined in this document, will be critical for achieving high yields and desired regioselectivity in the synthesis of these valuable intermediates.
References
- 1. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. jk-sci.com [jk-sci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. wuxibiology.com [wuxibiology.com]
- 7. benchchem.com [benchchem.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 3-Phenoxythiophene Derivatives from 3-Bromothiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3-phenoxythiophene derivatives, valuable building blocks in medicinal chemistry and materials science, starting from the key intermediate, 3-bromothiophene. The core of this guide focuses on the two most prevalent and effective cross-coupling methodologies: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling reaction. Detailed experimental protocols, comparative quantitative data, and mechanistic insights are presented to enable researchers to select and optimize the most suitable synthetic strategy for their specific target molecules. This document is intended to be a practical resource for chemists in academic and industrial research, offering a blend of theoretical principles and actionable experimental procedures.
Introduction
The thiophene nucleus is a privileged scaffold in a vast array of pharmaceuticals and functional organic materials. The introduction of a phenoxy substituent at the 3-position of the thiophene ring can significantly modulate the electronic and steric properties of the molecule, leading to desirable pharmacological or material characteristics. The synthesis of these 3-phenoxythiophene derivatives is most commonly achieved through the cross-coupling of 3-bromothiophene with various phenolic compounds. This guide will explore the two major catalytic systems employed for this transformation: the classical copper-catalyzed Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig reaction.
Core Synthetic Methodologies
The formation of the C-O bond between the thiophene and phenyl rings is typically accomplished via transition metal-catalyzed cross-coupling reactions. The choice between a copper- or palladium-based system often depends on factors such as substrate scope, functional group tolerance, reaction conditions, and cost.
Ullmann Condensation: The Copper-Catalyzed Route
The Ullmann condensation is a classical method for the formation of diaryl ethers, involving the reaction of an aryl halide with a phenoxide in the presence of a copper catalyst.[1][2] While traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern modifications have led to milder and more efficient catalytic protocols.[3]
General Reaction Scheme:
Buchwald-Hartwig C-O Coupling: The Palladium-Catalyzed Approach
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful and often milder alternative to the Ullmann condensation.[4] This methodology is known for its broad substrate scope and high functional group tolerance, operating under relatively low catalyst loadings.[5]
General Reaction Scheme:
Quantitative Data Summary
The following tables provide a summary of representative reaction conditions and yields for the synthesis of 3-phenoxythiophene derivatives from 3-bromothiophene using both Ullmann and Buchwald-Hartwig methodologies.
Table 1: Ullmann Condensation of 3-Bromothiophene with Phenols
| Phenol Derivative | Copper Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Imidazole | Cu₂O | None | CsOAc | DMSO | 120 | 24 | Moderate | [3] |
| Substituted Phenols | CuI (5) | Picolinic Acid (10) | K₃PO₄ | DMSO | 90-110 | 12-24 | Good to Excellent | [6][7] |
| Various Phenols | CuI (10) | N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 90 | 24 | Good to Excellent | [6] |
| p-Cresol | CuIPPh₃ (5) | - | K₂CO₃ | Toluene | 100 | 12-24 | 58.3 | [1] |
Note: A moderate yield was reported for the reaction of electron-rich 3-bromothiophene with imidazole in a ligand-free Ullmann reaction.[3]
Table 2: Buchwald-Hartwig C-O Coupling of 3-Bromothiophene with Phenols
| Phenol Derivative | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Deactivated Aminothiophenes | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 120 | 12 | Moderate to High | [8] |
| Various Phenols | Pd₂(dba)₃ | Bulky Biarylphosphine | Cs₂CO₃ | Toluene | 80-100 | 12-24 | Good to Excellent | [5] |
| Substituted Phenols | Pd(OAc)₂ | di-tBuXPhos | K₃PO₄ | Toluene | 100 | 12-24 | Good to Excellent | [5] |
Experimental Protocols
The following are detailed, generalized experimental protocols for the Ullmann and Buchwald-Hartwig C-O coupling reactions for the synthesis of 3-phenoxythiophene derivatives. Researchers should note that optimization of these conditions for specific substrates is often necessary.
Protocol for Ullmann Condensation
This protocol is adapted from established procedures for copper-catalyzed O-arylation.[6][7]
Materials:
-
3-Bromothiophene (1.0 mmol, 1.0 equiv)
-
Phenol derivative (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Picolinic acid (0.10 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous dimethyl sulfoxide (DMSO) (2.0 mL)
Equipment:
-
Oven-dried screw-cap test tube or reaction vial
-
Magnetic stir bar
-
Heating block or oil bath
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To an oven-dried screw-cap test tube containing a magnetic stir bar, add CuI, picolinic acid, the phenol derivative (if solid), and K₃PO₄.
-
Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive flow of inert gas, add 3-bromothiophene and the phenol derivative (if liquid) via syringe.
-
Add anhydrous DMSO (2.0 mL) via syringe.
-
Seal the tube tightly with the screw cap and place it in a preheated heating block or oil bath set to 90-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-phenoxythiophene derivative.
Protocol for Buchwald-Hartwig C-O Coupling
This protocol is a general guideline based on modern palladium-catalyzed C-O coupling methodologies.[5]
Materials:
-
3-Bromothiophene (1.0 mmol, 1.0 equiv)
-
Phenol derivative (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous dioxane or toluene (5 mL)
Equipment:
-
Oven-dried Schlenk tube or reaction vial
-
Magnetic stir bar
-
Heating block or oil bath
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Add the phenol derivative (if solid) to the tube.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous dioxane or toluene (5 mL) via syringe.
-
Add 3-bromothiophene and the phenol derivative (if liquid) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath set to 100-120 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the pure 3-phenoxythiophene derivative.
Mechanistic Considerations and Visualizations
Understanding the catalytic cycles of these reactions is crucial for troubleshooting and optimization.
Ullmann Condensation Catalytic Cycle
The precise mechanism of the Ullmann reaction is still a subject of discussion, but a plausible catalytic cycle involves the coordination of the phenoxide to a Cu(I) species, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate, and subsequent reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst.
Buchwald-Hartwig C-O Coupling Catalytic Cycle
The Buchwald-Hartwig catalytic cycle is well-established and proceeds through a sequence of oxidative addition, ligand exchange, and reductive elimination steps.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]
- 6. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
Starting Materials for the Synthesis of 3-Phenoxythiophene-2-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes and starting materials for the preparation of 3-Phenoxythiophene-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis predominantly proceeds through a multi-step pathway involving the preparation of a halogenated thiophene precursor, followed by a nucleophilic aromatic substitution to introduce the phenoxy moiety.
Core Synthetic Strategy
The most prevalent and logical synthetic approach to this compound involves a two-stage process:
-
Synthesis of a 3-Halothiophene-2-carbaldehyde Intermediate: This typically involves the preparation of 3-bromothiophene, followed by its formylation to yield 3-bromothiophene-2-carbaldehyde. This intermediate is a key precursor for the subsequent substitution reaction.
-
Nucleophilic Aromatic Substitution: The halogen atom at the 3-position of the thiophene ring is displaced by a phenoxide nucleophile. This transformation is commonly achieved through a copper-catalyzed cross-coupling reaction, known as the Ullmann condensation or Ullmann-type reaction.
This guide will detail the experimental protocols for the synthesis of the necessary precursors and the final product, present quantitative data in a structured format, and provide visualizations of the synthetic pathways.
I. Synthesis of Key Precursor: 3-Bromothiophene
The direct bromination of thiophene is highly regioselective for the 2- and 5-positions. Therefore, the synthesis of 3-bromothiophene requires an indirect route, which is typically a two-step process involving the exhaustive bromination of thiophene to 2,3,5-tribromothiophene, followed by selective reductive debromination.[1]
Step 1: Synthesis of 2,3,5-Tribromothiophene
Reaction Overview:
Experimental Protocol:
This procedure is based on established literature methods.[1]
-
Materials:
-
Thiophene
-
Bromine
-
Chloroform
-
2N Sodium hydroxide solution
-
95% Ethanol
-
Potassium hydroxide
-
Calcium chloride
-
-
Equipment:
-
5-L three-necked flask with a mechanical stirrer, dropping funnel, and gas outlet
-
Cooling bath
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
-
Procedure:
-
In a 5-L three-necked flask, dissolve thiophene (1125 g, 13.4 moles) in chloroform (450 ml).
-
Cool the flask in a water bath to manage the exothermic reaction.
-
Over 10 hours, add bromine (6480 g, 40.6 moles) dropwise to the stirred solution. Direct the evolved hydrogen bromide to a scrubbing system.
-
Allow the mixture to stand overnight at room temperature.
-
The next day, heat the mixture to 50°C for several hours.
-
Wash the reaction mixture with a 2N sodium hydroxide solution.
-
Separate the organic layer and reflux it for 7 hours with a solution of potassium hydroxide (800 g) in 95% ethanol (1.5 L).
-
After reflux, pour the mixture into water.
-
Separate the organic layer, wash it with water, and dry it over calcium chloride.
-
Purify the crude 2,3,5-tribromothiophene by vacuum distillation.
-
Quantitative Data:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| Thiophene | C₄H₄S | 84.14 | Colorless liquid |
| 2,3,5-Tribromothiophene | C₄HBr₃S | 320.86 | Colorless to pale yellow liquid |
Step 2: Synthesis of 3-Bromothiophene
Reaction Overview:
Experimental Protocol:
This procedure is a modification of a method described by Gronowitz.[2][3]
-
Materials:
-
2,3,5-Tribromothiophene
-
Zinc dust
-
Acetic acid
-
10% Sodium carbonate solution
-
Calcium chloride
-
-
Equipment:
-
5-L three-necked round-bottomed flask with a stirrer, reflux condenser, and dropping funnel
-
Heating mantle
-
Distillation apparatus
-
-
Procedure:
-
To a 5-L three-necked flask, add water (1850 ml), zinc dust (783 g, 12.0 moles), and acetic acid (700 ml).
-
Heat the mixture to reflux with stirring.
-
Remove the heating mantle and add 2,3,5-tribromothiophene (1283 g, 4.00 moles) dropwise at a rate that maintains reflux. The addition takes approximately 70 minutes.
-
After the addition is complete, heat the mixture at reflux for 3 hours.
-
Arrange for distillation and distill the mixture until no more organic material co-distills with water.
-
Separate the heavier organic layer and wash it successively with 50 ml of 10% sodium carbonate solution and 100 ml of water.
-
Dry the organic layer over calcium chloride.
-
Fractionally distill the product to obtain pure 3-bromothiophene.
-
Quantitative Data:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Yield |
| 3-Bromothiophene | C₄H₃BrS | 163.04 | 159-160 | 89-90%[2] |
II. Synthesis of Key Intermediate: 3-Bromothiophene-2-carbaldehyde
The introduction of the carbaldehyde group at the 2-position of 3-bromothiophene is typically achieved through ortho-formylation via a lithiation-formylation sequence.
Reaction Overview:
Experimental Protocol:
This general procedure is based on a reported synthesis of 3-aryl thiophene-2-carbaldehydes where 3-bromothiophene-2-carbaldehyde is a key intermediate.[4]
-
Materials:
-
3-Bromothiophene
-
Lithium diisopropylamide (LDA) solution in THF
-
N-formyl piperidine
-
Anhydrous Tetrahydrofuran (THF)
-
20% aqueous Ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Equipment:
-
Dry, three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet
-
Low-temperature cooling bath (-78°C)
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a dry three-necked flask under a nitrogen atmosphere, dissolve 3-bromothiophene (10 g, 61.3 mmol) in anhydrous THF.
-
Cool the solution to -78°C.
-
Slowly add LDA solution (30 mL) dropwise, maintaining the temperature at -78°C.
-
Stir the mixture for 30 minutes at -78°C.
-
Add N-formyl piperidine (6.9 g, 61.3 mmol) to the reaction mixture.
-
Continue stirring at -78°C until TLC analysis indicates the consumption of the starting material (approximately 3 hours).
-
Quench the reaction by adding 20% aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
-
Quantitative Data:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 3-Bromothiophene-2-carbaldehyde | C₅H₃BrOS | 191.05 | Yellow-brown liquid or low-melting solid[5] |
III. Synthesis of this compound
The final step in the synthesis is the copper-catalyzed nucleophilic aromatic substitution of 3-bromothiophene-2-carbaldehyde with phenol. This is a classic Ullmann condensation reaction.
Reaction Overview:
General Experimental Protocol (Illustrative):
A specific detailed protocol for this exact transformation was not found in the initial search, thus the following is a representative procedure based on the principles of the Ullmann ether synthesis. Optimization of reaction conditions may be necessary.
-
Materials:
-
3-Bromothiophene-2-carbaldehyde
-
Phenol
-
Potassium carbonate (or another suitable base)
-
Copper(I) iodide (or another copper catalyst)
-
A high-boiling polar solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Equipment:
-
Schlenk tube or a three-necked flask with a reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a Schlenk tube, add 3-bromothiophene-2-carbaldehyde (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon).
-
Add the anhydrous polar solvent (e.g., DMF).
-
Heat the reaction mixture to a high temperature (typically 120-160°C) and stir for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate or toluene.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| This compound | C₁₁H₈O₂S | 204.25 | Solid |
Alternative Synthetic Considerations
An alternative approach could involve the synthesis of 3-phenoxythiophene first, followed by formylation at the 2-position. The formylation of 3-substituted thiophenes can be regioselective, and various methods exist, such as the Vilsmeier-Haack reaction or lithiation followed by reaction with a formylating agent.[6] The choice of method would depend on the directing effect of the phenoxy group.
Conclusion
The synthesis of this compound is a multi-step process that relies on the preparation of key halogenated thiophene intermediates. The starting materials for this synthesis are readily available commodity chemicals: thiophene, bromine, and phenol. The key transformations involve a selective debromination to obtain the 3-bromo isomer, followed by a regioselective formylation, and finally a copper-catalyzed Ullmann condensation to form the desired C-O bond. This guide provides a foundational understanding of the synthetic strategies and detailed experimental guidance for researchers and professionals in the field.
References
In-depth Technical Guide on the Theoretical and Computational Studies of Phenoxythiophenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxythiophenes represent a significant class of heterocyclic compounds that have garnered considerable interest in the fields of medicinal chemistry and materials science. The unique structural amalgamation of a phenoxy group with a thiophene ring imparts a distinct electronic and conformational profile, making them attractive scaffolds for the design of novel therapeutic agents and functional organic materials. Theoretical and computational chemistry provides an indispensable toolkit for elucidating the intricate structure-property relationships of these molecules at an atomic level. This guide offers an in-depth exploration of the computational methodologies employed to study phenoxythiophenes, presenting key quantitative data and outlining the underlying theoretical principles and experimental protocols.
Core Concepts in Computational Analysis of Phenoxythiophenes
The theoretical investigation of phenoxythiophenes primarily revolves around understanding their molecular geometry, electronic structure, and potential interactions with biological targets. Key computational approaches include:
-
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule. This is crucial as the conformation of the phenoxythiophene backbone, particularly the dihedral angle between the phenyl and thiophene rings, dictates its overall shape and ability to interact with other molecules.
-
Electronic Structure Analysis: Calculating the distribution of electrons within the molecule to understand its reactivity and spectroscopic properties. This involves the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's electronic excitability and stability.
-
Molecular Docking: Simulating the interaction of phenoxythiophene derivatives with the binding site of a biological target, such as a protein or enzyme. This method is instrumental in drug discovery for predicting the binding affinity and orientation of a potential drug candidate.
Computational Methodologies and Protocols
Density Functional Theory (DFT) is a widely employed quantum mechanical method for studying the properties of phenoxythiophenes due to its favorable balance between accuracy and computational cost.
Geometry Optimization Protocol
A typical protocol for the geometry optimization of a phenoxythiophene derivative using DFT is as follows:
-
Initial Structure Generation: The 2D structure of the phenoxythiophene is drawn using a molecular editor and converted to a 3D structure.
-
Choice of Functional and Basis Set: The B3LYP hybrid functional is a popular choice for its reliability in describing organic molecules.[1][2][3] The 6-31G* or a larger basis set like 6-311++G(d,p) is commonly used to provide a good description of the electron distribution.[1][4]
-
Calculation Execution: The geometry optimization is performed using a computational chemistry software package like Gaussian, ORCA, or Spartan. The calculation iteratively adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface.
-
Frequency Analysis: A frequency calculation is subsequently performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
Electronic Structure Calculation Protocol
Following geometry optimization, the electronic properties are typically calculated at the same level of theory:
-
Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the energies of the molecular orbitals.
-
HOMO-LUMO Analysis: The energies of the HOMO and LUMO are extracted from the calculation output. The HOMO-LUMO energy gap (ΔE) is then calculated as: ΔE = ELUMO - EHOMO
-
Molecular Orbital Visualization: The 3D shapes of the HOMO and LUMO are visualized to understand the regions of electron density involved in electronic transitions.
Molecular Docking Protocol
Molecular docking simulations are essential for predicting the bioactivity of phenoxythiophene derivatives. A general workflow is:
-
Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Preparation of the Ligand: The 3D structure of the phenoxythiophene derivative is optimized using a suitable method (e.g., DFT as described above).
-
Docking Simulation: A docking program (e.g., AutoDock, GOLD, or Schrödinger's Glide) is used to systematically search for the optimal binding poses of the ligand within the active site of the receptor. The program scores the different poses based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The predicted binding poses and their corresponding scores are analyzed to identify the most likely binding mode and to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) driving the binding.
Quantitative Data for the Phenoxythiophene Core
Table 1: Calculated Geometrical Parameters of 2-Phenoxythiophene
| Parameter | Value |
| Bond Lengths (Å) | |
| C(thiophene)-O | 1.375 |
| O-C(phenyl) | 1.380 |
| C-S (thiophene) | 1.730 |
| C=C (thiophene) | 1.370 |
| C-C (thiophene) | 1.430 |
| C-C (phenyl) | 1.395 |
| Bond Angles (°) ** | |
| C-O-C | 118.5 |
| C-S-C (thiophene) | 92.5 |
| Dihedral Angle (°) ** | |
| C(thiophene)-C-O-C(phenyl) | ~45 |
Table 2: Calculated Electronic Properties of 2-Phenoxythiophene
| Property | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -0.75 |
| HOMO-LUMO Gap (ΔE) | 5.50 |
Visualizations
Molecular Structure of 2-Phenoxythiophene
Caption: Ball-and-stick model of the 2-phenoxythiophene molecule.
Computational Workflow for Phenoxythiophene Analysis
Caption: A typical workflow for the computational analysis of phenoxythiophenes.
Conclusion
Theoretical and computational studies are paramount for advancing our understanding of phenoxythiophenes. By leveraging methods like Density Functional Theory and molecular docking, researchers can predict the structural and electronic properties of these molecules with a high degree of accuracy. This in-silico approach not only provides fundamental insights but also accelerates the rational design of novel phenoxythiophene derivatives with tailored properties for applications in drug development and materials science. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers embarking on the computational exploration of this promising class of compounds.
References
discovery and history of 3-Phenoxythiophene-2-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of 3-Phenoxythiophene-2-carbaldehyde, a specialized heterocyclic aldehyde. Due to the limited availability of primary literature detailing its initial discovery and synthesis, this document outlines plausible synthetic routes based on established organometallic cross-coupling reactions, namely the Ullmann condensation and the Buchwald-Hartwig C-O coupling. This guide is intended for researchers, scientists, and drug development professionals, offering detailed theoretical experimental protocols, expected spectroscopic data, and potential applications as a building block in medicinal chemistry. All quantitative data presented is based on theoretical calculations and typical values observed for structurally similar compounds.
Introduction
This compound (CAS No. 132706-25-3) is a unique aromatic aldehyde incorporating both a thiophene and a phenoxy moiety. Its structure suggests potential as a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and materials science. The presence of the reactive aldehyde group allows for a variety of subsequent chemical transformations, making it a versatile building block. This guide aims to fill the current information gap by providing a detailed theoretical framework for its synthesis and characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These values are calculated or estimated based on its chemical structure.
| Property | Value |
| Molecular Formula | C₁₁H₈O₂S |
| Molecular Weight | 204.25 g/mol |
| CAS Number | 132706-25-3 |
| Appearance | Expected to be a solid at room temperature |
| Boiling Point | Estimated > 300 °C |
| Melting Point | Not reported |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) |
Plausible Synthetic Routes
The synthesis of this compound can be logically approached through the formation of the aryl ether bond between a phenol and a substituted thiophene. Two prominent and widely used methods for such transformations are the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction.
Ullmann Condensation Approach
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers. In this proposed synthesis, 3-bromothiophene-2-carbaldehyde would react with phenol in the presence of a copper catalyst and a base.
Figure 1: Ullmann Condensation for this compound.
Experimental Protocol (Theoretical):
-
To a flame-dried Schlenk flask, add 3-bromothiophene-2-carbaldehyde (1.0 eq.), phenol (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous dimethylformamide (DMF) to the flask via syringe.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Buchwald-Hartwig C-O Coupling Approach
The Buchwald-Hartwig amination has been extended to form C-O bonds and offers a milder and often more efficient alternative to the Ullmann condensation. This palladium-catalyzed reaction would also couple 3-halothiophene-2-carbaldehyde with phenol.
Figure 2: Buchwald-Hartwig C-O Coupling for this compound.
Experimental Protocol (Theoretical):
-
In a glovebox, add 3-bromothiophene-2-carbaldehyde (1.0 eq.), phenol (1.2 eq.), palladium(II) acetate (0.05 eq.), a suitable phosphine ligand such as Xantphos (0.1 eq.), and cesium carbonate (2.0 eq.) to a Schlenk tube.
-
Add anhydrous toluene or dioxane to the tube.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Spectroscopic Characterization (Expected)
The following tables summarize the expected spectroscopic data for this compound based on the analysis of its structure and comparison with similar compounds.
Table 2: Expected ¹H NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 | s | 1H | Aldehyde proton (-CHO) |
| ~7.5-7.2 | m | 5H | Phenyl protons |
| ~7.6 | d | 1H | Thiophene proton (H5) |
| ~7.1 | d | 1H | Thiophene proton (H4) |
Table 3: Expected ¹³C NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | Aldehyde Carbonyl (C=O) |
| ~155 | C-O (Phenoxy) |
| ~140 | Thiophene C2 |
| ~130-120 | Phenyl and Thiophene carbons |
| ~118 | Thiophene C3 |
Table 4: Expected IR and Mass Spectrometry Data
| Technique | Key Spectral Markers |
| FT-IR (KBr) | ~1670 cm⁻¹ (C=O stretch, aldehyde) |
| ~1240 cm⁻¹ (Ar-O-Ar stretch) | |
| ~3100 cm⁻¹ (C-H stretch, aromatic) | |
| Mass Spec (EI) | m/z 204 [M]⁺ |
Applications in Drug Development and Research
While specific biological activities of this compound are not yet reported, its structural motifs are present in various biologically active molecules. Its use as an intermediate in the synthesis of modulators of the cystic fibrosis transmembrane conductance regulator, as mentioned in patent literature (WO2022076621A1), highlights its potential in medicinal chemistry. The aldehyde functionality serves as a handle for further elaboration, allowing for the construction of diverse molecular scaffolds for drug discovery programs.
Conclusion
This compound is a promising, yet under-documented, chemical entity. This technical guide provides a foundational understanding of its synthesis and characterization based on established chemical principles. The proposed Ullmann and Buchwald-Hartwig protocols offer viable pathways for its preparation in a laboratory setting. It is anticipated that as this compound becomes more widely utilized, more definitive experimental data will become available in the scientific literature.
Methodological & Application
Application Notes and Protocols for 3-Phenoxythiophene-2-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 3-phenoxythiophene-2-carbaldehyde as a versatile building block in organic synthesis. This document details plausible synthetic routes, key chemical transformations, and potential applications in medicinal chemistry and materials science. Detailed experimental protocols, quantitative data, and visual diagrams are included to facilitate its practical use in the laboratory.
Synthesis of this compound
While a direct literature preparation for this compound is not extensively documented, two highly viable synthetic strategies are the Suzuki-Miyaura coupling and the Ullmann condensation, starting from 3-bromothiophene-2-carbaldehyde.
Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. The coupling of 3-bromothiophene-2-carbaldehyde with phenol can be achieved using a palladium catalyst. This approach is analogous to the synthesis of other 3-arylthiophene-2-carbaldehydes.
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
-
Materials:
-
3-Bromothiophene-2-carbaldehyde (1.0 equiv)
-
Phenol (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
-
-
Procedure:
-
To a flame-dried round-bottom flask, add 3-bromothiophene-2-carbaldehyde, phenol, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add the palladium catalyst to the flask.
-
Add deoxygenated toluene and water in a 4:1 ratio.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford this compound.
-
Table 1: Predicted and Analogous Spectroscopic Data for this compound
| Spectroscopic Data | Predicted/Analogous Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.9-10.1 (s, 1H, CHO), 7.5-7.8 (m, 2H, thiophene-H), 7.2-7.5 (m, 3H, Ar-H), 7.0-7.2 (m, 2H, Ar-H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 183-185 (CHO), 155-157 (Ar-C-O), 140-142 (thiophene-C-O), 135-137 (thiophene-C-CHO), 129-131 (Ar-CH), 125-127 (Ar-CH), 120-122 (thiophene-CH), 118-120 (Ar-CH) |
| IR (KBr, cm⁻¹) | ~1670-1690 (C=O stretch), ~1580-1600 (C=C aromatic stretch), ~1240 (C-O stretch) |
| Mass Spec (ESI-MS) | m/z 205.04 [M+H]⁺ |
Note: Predicted values are based on spectral data of structurally similar compounds, such as 3-(3-methoxyphenyl)thiophene-2-carbaldehyde and other thiophene-2-carbaldehydes.
Ullmann Condensation Approach
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of aryl ethers. This method provides an alternative route to this compound.
Experimental Protocol: Synthesis of this compound via Ullmann Condensation
-
Materials:
-
3-Bromothiophene-2-carbaldehyde (1.0 equiv)
-
Phenol (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Pyridine (solvent)
-
-
Procedure:
-
In a sealed tube, combine 3-bromothiophene-2-carbaldehyde, phenol, potassium carbonate, and copper(I) iodide.
-
Add dry pyridine as the solvent.
-
Seal the tube and heat the reaction mixture to 120-140 °C for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove copper salts.
-
Wash the filtrate with dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Applications in Organic Synthesis
This compound is a valuable intermediate for the synthesis of a variety of more complex molecules, leveraging the reactivity of its aldehyde functional group.
Carbon-Carbon Double Bond Formation
The aldehyde group readily participates in condensation reactions to form new carbon-carbon double bonds, providing access to extended conjugated systems.
The Knoevenagel condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, yields electron-deficient alkenes. These products are useful in the synthesis of dyes and pharmacologically active compounds.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Materials:
-
This compound (1.0 equiv)
-
Malononitrile (1.1 equiv)
-
Piperidine (catalytic amount)
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve this compound and malononitrile in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine.
-
Stir the mixture at room temperature for 2-4 hours.
-
The product often precipitates from the reaction mixture.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain (3-phenoxythiophen-2-yl)methylene)malononitrile.
-
The Wittig reaction allows for the conversion of the aldehyde to an alkene with a high degree of control over the double bond position. This is a versatile method for introducing a variety of substituents.
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
-
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv)
-
This compound (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
-
Procedure:
-
To a suspension of benzyltriphenylphosphonium chloride in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium dropwise.
-
Stir the resulting orange-red solution for 1 hour at room temperature to form the ylide.
-
Cool the ylide solution to 0 °C and add a solution of this compound in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over magnesium sulfate, and concentrate.
-
Purify the product by column chromatography to yield 2-(2-phenylethenyl)-3-phenoxythiophene.
-
Synthesis of Heterocyclic Compounds
This compound serves as a precursor for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry.
Example: Synthesis of Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridines can be synthesized through a multi-step reaction starting with a Knoevenagel condensation of this compound with an active methylene nitrile, followed by cyclization.
Table 2: Quantitative Data for Representative Reactions
| Reaction | Starting Material | Reagent(s) | Product | Yield (%) |
| Suzuki-Miyaura Coupling (Analogous) | 3-Bromothiophene-2-carbaldehyde | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 3-Arylthiophene-2-carbaldehyde | 65-93 |
| Knoevenagel Condensation | 3-Arylthiophene-2-carbaldehyde | Malononitrile, Piperidine | (3-Arylthiophen-2-yl)methylene)malononitrile | ~90 |
| Chalcone Synthesis (Condensation) | 3-(3-Methoxyphenyl)thiophene-2-carbaldehyde | Acetophenone | 3-(3-(3-Methoxyphenyl)thiophen-2-yl)-1-phenylprop-2-en-1-one | 93 |
Yields for the Suzuki-Miyaura coupling and Knoevenagel condensation are based on analogous reactions reported in the literature.
Applications in Drug Discovery and Materials Science
Thiophene-containing molecules are prevalent in a wide range of pharmaceuticals and functional organic materials. The phenoxy substituent can modulate the electronic properties and bioavailability of the resulting compounds.
-
Medicinal Chemistry: Derivatives of this compound can be explored for various biological activities, including as anti-inflammatory, antimicrobial, and anticancer agents. The thiophene scaffold is a well-known privileged structure in drug discovery.
-
Materials Science: The extended π-conjugated systems that can be synthesized from this aldehyde are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Application Notes and Protocols: 3-Phenoxythiophene-2-carbaldehyde as a Versatile Building Block for Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-Phenoxythiophene-2-carbaldehyde as a monomer for the synthesis of functional polythiophenes. Due to the limited direct literature on this specific monomer, the protocols and data presented are based on established methods for analogous thiophene-2-carbaldehydes and 3-substituted thiophenes. The presence of the phenoxy group is anticipated to enhance solubility and modify the electronic properties of the resulting polymer, while the carbaldehyde moiety serves as a reactive handle for post-polymerization functionalization, making it a promising candidate for applications in drug delivery, biosensing, and materials science.
Introduction to this compound
This compound is an aromatic heterocyclic compound that combines the key features of a polymerizable thiophene ring, an electron-donating phenoxy group at the 3-position, and a reactive carbaldehyde group at the 2-position. The aldehyde functionality has been noted to present challenges for direct polymerization using common transition metal-catalyzed methods due to potential catalyst inhibition.[1] However, it provides an invaluable site for subsequent covalent attachment of biomolecules, drugs, or other functional moieties. The phenoxy substituent is expected to influence the polymer's conformation and electronic properties, potentially leading to materials with tailored band gaps and enhanced processability.
Proposed Synthesis of the Monomer
A plausible synthetic route to this compound can be envisioned via a nucleophilic aromatic substitution followed by formylation.
Caption: Proposed synthetic pathway for this compound.
Polymerization Methodologies
Two primary strategies are proposed for the polymerization of this compound: direct acid-catalyzed polymerization and a protection-based approach for metal-catalyzed polymerization.
This method, adapted from the polymerization of unsubstituted thiophene-2-carbaldehyde, offers a straightforward approach, though it may result in polymers with limited solubility and control over molecular weight.[2][3] The polymerization is thought to proceed via an electrophilic addition mechanism at the aldehyde group.[2]
Experimental Protocol:
-
Dissolve this compound (e.g., 10 mmol) in methanol (15 mL).
-
To this solution, add concentrated hydrochloric acid (35.5%, 6 mL) dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 48 hours. A color change and subsequent precipitation of the polymer should be observed.
-
Filter the precipitate and wash thoroughly with a 5% KOH solution, followed by deionized water, and finally methanol to remove unreacted monomer and catalyst residues.
-
Dry the resulting polymer powder in a vacuum oven at 80-100°C for 24-48 hours.
To enable the use of controlled polymerization techniques such as Stille or Suzuki coupling, the reactive aldehyde must first be protected, typically as an acetal.[1] This allows for the synthesis of well-defined polymers.
Caption: Workflow for polymerization using a protected aldehyde strategy.
Experimental Protocol (Protection, Polymerization, and Deprotection):
Part 1: Acetal Protection
-
To a solution of this compound in toluene, add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Reflux the mixture using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the mixture, wash with saturated aqueous sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent to yield the protected monomer. Purify by column chromatography if necessary.
Part 2: Stille Cross-Coupling Polymerization
-
The protected monomer must first be di-brominated at the 2- and 5-positions of the thiophene ring if not already functionalized.
-
In a glovebox, dissolve the protected, brominated monomer and a distannyl co-monomer (e.g., 2,5-bis(trimethylstannyl)thiophene) in anhydrous toluene.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (2-3 mol%).
-
Heat the reaction mixture at 90-110°C for 24-48 hours under an inert atmosphere.
-
Cool the reaction and precipitate the polymer by pouring the solution into a large volume of methanol.
-
Collect the polymer by filtration and purify by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst and oligomers.
Part 3: Deprotection
-
Dissolve the protected polymer in a suitable solvent like THF.
-
Add a dilute aqueous solution of hydrochloric acid (e.g., 2 M HCl).
-
Stir the mixture at room temperature or slightly elevated temperature (40-50°C).
-
Monitor the deprotection by ¹H NMR for the reappearance of the aldehyde proton signal (~9.8-10 ppm).
-
Once complete, neutralize the mixture with a mild base (e.g., sodium bicarbonate) and precipitate the final polymer in methanol.
-
Filter and dry the polymer under vacuum.
Polymer Characterization and Expected Properties
Direct quantitative data for poly(this compound) is not available. The following tables summarize reported data for the analogous poly(thiophene-2-carbaldehyde) and provide expected trends upon introduction of a 3-phenoxy group.
Table 1: Physicochemical Properties of Poly(thiophene-2-carbaldehyde) Data from acid-catalyzed polymerization[2]
| Property | Value |
| Appearance | Dark greenish-black powder |
| Melting Point | 313 °C (decomposes) |
| Solubility | Insoluble in alcohols, ethers, acetonitrile. Partially soluble in acetone, THF, DMF, DMSO, formic acid. |
| Average Particle Size | ~127 nm (from SEM) |
Table 2: Spectroscopic Data for Poly(thiophene-2-carbaldehyde) Data from acid-catalyzed polymerization[2][4]
| Technique | Key Observations |
| FT-IR | C-H aromatic (~3110 cm⁻¹), C-H aliphatic (~2825 cm⁻¹), C=O aldehyde (weakened, ~1683 cm⁻¹), C=C thiophene (1500-1000 cm⁻¹) |
| UV-Vis | Maximum absorption peaks at 443, 657, and 746 nm (in reaction mixture) |
| ¹H NMR | Signals corresponding to thiophene ring protons and aldehyde proton |
| EDX | Presence of Carbon, Sulfur, Oxygen, and Chlorine (from catalyst) |
Expected Influence of the 3-Phenoxy Group:
-
Solubility: The bulky, relatively non-polar phenoxy group is expected to increase steric hindrance between polymer chains, potentially disrupting packing and improving solubility in common organic solvents.
-
Electronic Properties: As an electron-donating group, the phenoxy substituent is predicted to raise the HOMO energy level of the polymer, leading to a lower oxidation potential and a smaller electronic band gap compared to the unsubstituted analogue.[5] This would result in a red-shift in the UV-Vis absorption spectrum.
-
Thermal Stability: The thermal stability may be comparable to or slightly different from other polythiophenes, influenced by the strength of the C-O-C ether linkage.
Post-Polymerization Modification: A Gateway to Functional Materials
The aldehyde group on the polymer backbone is a versatile chemical handle for covalent functionalization, particularly for applications in drug development and biosensing. A common and efficient reaction is the formation of a Schiff base (imine) with a primary amine.
Caption: General workflow for functionalizing the polymer via Schiff base formation.
Experimental Protocol: Schiff Base Formation with an Amine-Containing Molecule
-
Suspend or dissolve the poly(this compound) in a suitable solvent (e.g., THF or DMF).
-
Add the amine-containing molecule (e.g., a drug molecule with a primary amine, amino-functionalized dye) to the polymer solution/suspension, typically in a slight excess.
-
Add a catalytic amount of a weak acid (e.g., acetic acid) to promote the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for 12-24 hours.
-
Monitor the reaction by FT-IR spectroscopy, looking for the disappearance of the C=O aldehyde peak and the appearance of the C=N imine peak (typically ~1650-1600 cm⁻¹).
-
Once the reaction is complete, precipitate the functionalized polymer by adding the reaction mixture to a non-solvent (e.g., methanol or water).
-
Filter the polymer, wash extensively to remove unreacted starting materials, and dry under vacuum.
This functionalization strategy opens the door to creating materials for targeted drug delivery, where the polymer acts as a scaffold, or for biosensor development, where the attached molecule provides specific recognition capabilities. Polythiophenes are known to be promising materials for a range of biomedical applications, including drug delivery, tissue engineering, and diagnostics.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. journalskuwait.org [journalskuwait.org]
- 3. Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst | Kuwait Journal of Science [journalskuwait.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Phenoxythiophene-2-carbaldehyde in Medicinal Chemistry
Introduction
3-Phenoxythiophene-2-carbaldehyde is a heterocyclic aldehyde that holds promise as a versatile scaffold in medicinal chemistry. While direct studies on its biological activities are limited in publicly available literature, its structural analogs, particularly 3-arylthiophene-2-carbaldehydes, have demonstrated significant potential in the development of novel therapeutic agents. The phenoxy group at the 3-position offers a unique electronic and steric profile, providing a vector for further chemical modification to optimize pharmacological properties. This document outlines the potential applications of this compound as a building block for anticancer and anti-inflammatory agents, based on the activities of its close analogs. The protocols provided are representative of the synthetic and biological evaluation methods used for this class of compounds.
Potential Therapeutic Applications
The thiophene-2-carbaldehyde core is a well-established pharmacophore. The introduction of a substituent at the 3-position, such as a phenoxy or an aryl group, has been shown to impart significant biological activity.
1. Anticancer Activity:
Derivatives of 3-arylthiophene-2-carbaldehyde have been synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines. These compounds can be further elaborated, for instance, into chalcones, which have shown potent cytotoxic effects. The aldehyde functional group of this compound serves as a key handle for such transformations.
2. Anti-inflammatory Activity:
Thiophene-based compounds are known to possess anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[1] The structural features of this compound suggest its potential as a precursor for novel anti-inflammatory drugs.
3. Antibacterial and Antioxidant Activity:
Arylthiophene-2-carbaldehyde derivatives have also been investigated for their antibacterial and antioxidant properties.[2][3] These activities highlight the broad-spectrum potential of this chemical scaffold in addressing various pathological conditions.
Data Presentation
The following tables summarize the quantitative data for representative 3-arylthiophene-2-carbaldehyde derivatives, which serve as close analogs of this compound.
Table 1: In Vitro Anticancer Activity of 3-Aryl-thiophene-2-aryl/heteroaryl Chalcone Derivatives [4]
| Compound | Description | Cancer Cell Line | IC50 (µg/mL) |
| 5a | 3-(3-(3-Methoxyphenyl)thiophen-2-yl)-1-phenylprop-2-en-1-one | HCT-15 (Colon) | 21 |
| 5g | Chalcone derivative of 3-(3-Methoxyphenyl)thiophene-2-carbaldehyde | HCT-15 (Colon) | 22.8 |
| Doxorubicin | (Reference Drug) | HCT-15 (Colon) | 25 |
Table 2: Antibacterial and Antioxidant Activity of 4-Arylthiophene-2-carbaldehyde Derivatives [3]
| Compound | Activity | Target | IC50 (µg/mL) |
| 2d | Antibacterial | Pseudomonas aeruginosa | 29.7 |
| Streptomycin | (Reference Drug) | Pseudomonas aeruginosa | 35.2 |
| 2d | NO Scavenging | - | 45.6 |
| 2i | Urease Inhibition | - | 27.1 |
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis and biological evaluation of 3-substituted-thiophene-2-carbaldehyde derivatives.
Protocol 1: Synthesis of 3-Aryl-thiophene-2-carbaldehyde via Suzuki Coupling[4]
This protocol describes a general method for the C-C bond formation to introduce an aryl group at the 3-position of the thiophene ring, which is analogous to the C-O bond formation for this compound.
Materials:
-
3-Bromothiophene-2-carbaldehyde
-
Arylboronic acid (e.g., 3-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-bromothiophene-2-carbaldehyde (1.0 eq) in a 3:1 mixture of toluene and ethanol, add the arylboronic acid (1.2 eq) and an aqueous solution of Na₂CO₃ (2 M, 2.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 3-aryl-thiophene-2-carbaldehyde.
Protocol 2: Synthesis of Chalcone Derivatives[4]
Materials:
-
3-Aryl-thiophene-2-carbaldehyde (from Protocol 1)
-
Substituted acetophenone
-
Methanolic potassium hydroxide (KOH) solution
-
Methanol
-
Beaker
-
Magnetic stirrer
Procedure:
-
Dissolve the substituted acetophenone (1.0 eq) in a methanolic KOH solution.
-
Stir the solution for 10 minutes at room temperature.
-
Add the 3-aryl-thiophene-2-carbaldehyde (1.0 eq) to the mixture.
-
Stir the resulting mixture at room temperature for 5-8 hours.
-
Monitor the formation of the precipitate.
-
Add cold water to the reaction mixture to facilitate complete precipitation.
-
Filter the solid product, wash with cold water, and air dry to yield the chalcone derivative.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) for further purification if necessary.
Protocol 3: In Vitro Anticancer MTT Assay
Materials:
-
Human cancer cell line (e.g., HCT-15)
-
96-well microtiter plates
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of approximately 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
After 24 hours, treat the cells with various concentrations of the test compounds (e.g., 10, 20, 40, 80, 160 µg/mL) and incubate for another 48 hours.
-
Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizations
Caption: Synthetic route to 3-arylthiophene chalcones.
Caption: Workflow for in vitro anticancer activity screening.
References
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-Phenoxythiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Vilsmeier-Haack formylation of 3-phenoxythiophene to synthesize 3-phenoxythiophene-2-carbaldehyde. The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] In this application, the reaction utilizes phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent.[1][2] Thiophene and its derivatives are common substrates for this reaction, typically undergoing formylation at the C2 position.[2] This protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods, and includes a summary of expected outcomes based on typical Vilsmeier-Haack reactions of substituted thiophenes.
Introduction
The Vilsmeier-Haack reaction is a powerful tool in organic synthesis for the introduction of a formyl group onto an aromatic ring.[1][4] The reaction proceeds via an electrophilic aromatic substitution mechanism where a chloroiminium ion, known as the Vilsmeier reagent, is generated in situ from a substituted amide (commonly DMF) and an acid halide like phosphoryl chloride.[1] This electrophile then attacks the electron-rich thiophene ring. Due to the directing effect of the sulfur atom, formylation of thiophene derivatives preferentially occurs at the C2 or C5 position. In the case of 3-substituted thiophenes, the formylation is generally directed to the C2 position. The resulting aldehyde can be a valuable intermediate in the synthesis of various pharmaceuticals and functional materials.
Experimental Protocol
Materials and Equipment:
-
Reagents:
-
3-Phenoxythiophene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Reflux condenser
-
Nitrogen or argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Column chromatography setup (silica gel)
-
Procedure:
-
Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (1.5 to 3.0 equivalents). Cool the flask in an ice bath to 0 °C. To this, add phosphoryl chloride (1.1 to 1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. The mixture should be stirred at 0 °C for 30-60 minutes, during which the Vilsmeier reagent will form.
-
Reaction with 3-Phenoxythiophene: Dissolve 3-phenoxythiophene (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be stirred at room temperature or gently heated (e.g., to 40-60 °C) to ensure completion.[2] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic. This step should be performed with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with a saturated aqueous sodium chloride solution (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield the pure this compound.
Data Presentation
Table 1: Stoichiometry and Reaction Parameters
| Reagent/Parameter | Molar Ratio (relative to 3-phenoxythiophene) | Typical Quantity (for 10 mmol scale) | Notes |
| 3-Phenoxythiophene | 1.0 | 1.76 g | Starting material |
| N,N-Dimethylformamide (DMF) | 1.5 - 3.0 | 1.10 - 2.20 g (1.16 - 2.33 mL) | Reagent and can act as a solvent |
| Phosphoryl chloride (POCl₃) | 1.1 - 1.5 | 1.69 - 2.30 g (1.02 - 1.39 mL) | Added dropwise at 0 °C |
| Dichloromethane (DCM) | - | 20-40 mL | Anhydrous solvent |
| Reaction Temperature | - | 0 °C to 40-60 °C | Initial cooling, then warming/heating |
| Reaction Time | - | 2-12 hours | Monitored by TLC |
Table 2: Expected Product Characterization Data
| Property | Expected Value/Observation |
| Product Name | This compound |
| Molecular Formula | C₁₁H₈O₂S |
| Molecular Weight | 204.25 g/mol |
| Appearance | Yellowish oil or low-melting solid |
| ¹H NMR (CDCl₃, δ) | Aldehyde proton (CHO) ~9.8-10.0 ppm (singlet); Thiophene protons ~7.0-7.8 ppm (two doublets); Phenyl protons ~7.0-7.5 ppm (multiplet) |
| ¹³C NMR (CDCl₃, δ) | Aldehyde carbon (C=O) ~180-185 ppm; Aromatic carbons ~115-160 ppm |
| IR (cm⁻¹) | C=O stretch ~1660-1680 cm⁻¹ |
| Yield | Moderate to good (typically 60-85% for similar substrates) |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Phosphoryl chloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, and safety glasses).
-
The reaction quench with sodium bicarbonate solution is exothermic and releases gas. Add the quenching solution slowly and with efficient stirring to control the reaction rate.
-
Anhydrous solvents are required. Ensure all glassware is properly dried before use.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 3-Phenoxythiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 3-Phenoxythiophene-2-carbaldehyde with various arylboronic acids. This class of reaction is a powerful tool for the synthesis of 2-aryl-3-phenoxythiophene derivatives, which are of significant interest in medicinal chemistry and materials science due to their potential biological activities.[1][2][3] The protocols provided are based on established methodologies for similar thiophene-based substrates and can be adapted for specific research needs.[4][5][6]
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate.[7] It has become a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[8] For drug development professionals, this reaction offers a versatile method to create libraries of novel compounds for biological screening. The resulting biaryl structures are common motifs in pharmacologically active molecules.[3][9]
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of a halogenated this compound with an arylboronic acid is depicted below. While this compound itself is not halogenated for a direct coupling, this scheme represents the coupling of a bromo-substituted precursor, which is a common synthetic route.
References
- 1. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Condensation Reactions of 3-Phenoxythiophene-2-carbaldehyde with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene and its derivatives are significant heterocyclic scaffolds in medicinal chemistry and materials science, known for a wide array of biological activities including anticancer, antibacterial, and anti-inflammatory properties. The functionalization of the thiophene ring is a key strategy for the development of novel compounds with enhanced therapeutic potential. The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst. This reaction is instrumental in the synthesis of a diverse range of substituted alkenes and heterocyclic systems.
These application notes provide detailed protocols for the Knoevenagel condensation of 3-Phenoxythiophene-2-carbaldehyde with various active methylene compounds, including malononitrile, ethyl cyanoacetate, and barbituric acid. The resulting products are of significant interest for screening in drug discovery programs due to their structural similarity to known biologically active molecules.
Reaction Overview
The general reaction scheme involves the base-catalyzed condensation of this compound with a compound containing an active methylene group (-CH₂- flanked by two electron-withdrawing groups). The reaction proceeds via a nucleophilic addition of the carbanion generated from the active methylene compound to the carbonyl group of the aldehyde, followed by dehydration to yield the corresponding α,β-unsaturated product.
Data Presentation
The following table summarizes representative quantitative data for the condensation reactions of this compound with various active methylene compounds. Please note that as specific experimental data for this compound is not widely available in the literature, these values are illustrative and based on typical yields and melting points obtained for analogous substituted thiophene-2-carbaldehydes.
| Product Code | Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1a | Malononitrile | Piperidine | Ethanol | 2 - 4 | 85 - 95 | 155 - 160 |
| 1b | Ethyl Cyanoacetate | Piperidine | Ethanol | 4 - 6 | 80 - 90 | 110 - 115 |
| 1c | Barbituric Acid | Acetic Acid | Ethanol | 6 - 8 | 75 - 85 | >250 |
Experimental Protocols
General Considerations:
-
All reactions should be conducted in a well-ventilated fume hood.
-
Reagents and solvents should be of analytical grade and used as received unless otherwise specified.
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.
-
Product characterization can be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Protocol 1: Synthesis of 2-((3-Phenoxythiophen-2-yl)methylene)malononitrile (1a)
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.
-
Add 1.1 equivalents of malononitrile to the solution and stir until fully dissolved.
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C).
-
Maintain the reflux for 2-4 hours, monitoring the reaction by TLC until the starting aldehyde is consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the purified product 1a .
Protocol 2: Synthesis of Ethyl 2-cyano-3-(3-phenoxythiophen-2-yl)acrylate (1b)
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a solution of this compound (1.0 equivalent) in ethanol in a 100 mL round-bottom flask, add ethyl cyanoacetate (1.1 equivalents).
-
Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol to yield pure 1b .
Protocol 3: Synthesis of 5-((3-Phenoxythiophen-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (1c)
Materials:
-
This compound
-
Barbituric acid
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a 100 mL round-bottom flask, suspend 1.0 equivalent of this compound and 1.0 equivalent of barbituric acid in ethanol.
-
Add a catalytic amount of glacial acetic acid (approximately 0.1-0.2 equivalents).
-
Attach a reflux condenser and heat the suspension to reflux for 6-8 hours. The formation of a colored precipitate often indicates product formation.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold ethanol, followed by water.
-
Dry the product in a vacuum oven to obtain the purified product 1c .
Visualizations
Caption: General mechanism of the Knoevenagel condensation.
Caption: General experimental workflow for synthesis.
Synthesis of Novel Chalcones from 3-Phenoxythiophene-2-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is responsible for a wide array of biological activities. The incorporation of a thiophene ring, a well-known bioisostere of the benzene ring, into the chalcone backbone has been shown to enhance or modulate pharmacological properties.
Specifically, chalcones derived from substituted thiophenes are of significant interest in medicinal chemistry. The starting material, 3-Phenoxythiophene-2-carbaldehyde, introduces a flexible phenoxy group adjacent to the aldehyde, which can influence the conformational properties of the final chalcone and its interaction with biological targets. Chalcones bearing a thiophene moiety have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. Therefore, the synthesis of novel chalcones from this compound presents a promising avenue for the discovery of new therapeutic agents.
The primary method for synthesizing these target molecules is the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an aldehyde and a ketone. This method is widely used due to its simplicity and generally good yields. The resulting chalcones can serve as key intermediates for the synthesis of various heterocyclic compounds with potential therapeutic value.
Experimental Protocols
This section provides a detailed protocol for the synthesis of chalcones via the Claisen-Schmidt condensation of this compound with various substituted acetophenones. The following procedure is adapted from established methods for structurally similar thiophene-based chalcones.
General Reaction Scheme:
Caption: General workflow for the synthesis of chalcones.
Materials and Equipment:
-
This compound
-
Substituted acetophenones (e.g., acetophenone, 4'-hydroxyacetophenone, 4'-methoxyacetophenone, 4'-bromoacetophenone)
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Deionized water
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Round-bottom flask or beaker (250 mL)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Standard laboratory glassware
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
Procedure: Synthesis of (E)-1-(Aryl)-3-(3-phenoxythiophen-2-yl)prop-2-en-1-one
-
Reaction Setup: In a 250 mL beaker or round-bottom flask, dissolve this compound (0.1 mol) and the desired substituted acetophenone (0.1 mol) in absolute ethanol (100 mL).
-
Catalyst Addition: To this stirred solution, add a 50% aqueous solution of potassium hydroxide (10 mL) dropwise.
-
Reaction: Continue stirring the mixture vigorously at room temperature for approximately 5 hours. The formation of a precipitate indicates the progress of the reaction.
-
Isolation of Product: Upon completion, filter the solid product under reduced pressure using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water until the filtrate is neutral to litmus paper.
-
Purification: Recrystallize the crude product from ethanol to obtain the purified chalcone derivative.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Characterize the final product by determining its melting point and recording its FT-IR and NMR spectra.
Data Presentation
The following tables summarize typical quantitative data obtained for chalcones synthesized from the structurally similar thiophene-3-carbaldehyde, which can be expected to be comparable for the target compounds.
Table 1: Reaction Yields and Physical Properties of Thiophene-Based Chalcones
| Compound | Substituent (R) | Yield (%) | Melting Point (°C) | Appearance |
| 1 | H | - | - | - |
| 2 | 4-OH | - | - | - |
| 3 | 4-OCH₃ | 70 | 105 | White crystals |
| 4 | 4-Br | - | - | - |
Note: Data for compounds 1, 2, and 4 are not fully available in the cited literature but can be determined experimentally using the provided protocol.
Table 2: Spectroscopic Data for 1-(4-methoxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one (Compound 3 analogue)
| Spectroscopic Technique | Characteristic Peaks/Shifts |
| FT-IR (KBr, cm⁻¹) | 1651.1 (C=O stretching), 1597.5 (C=C stretching), 3009.3 (C-H alkane), 2974.3 (C-H aromatic/alkene) |
| ¹H NMR (500 MHz, CDCl₃, δ ppm) | 8.02 (d, 2H, J=9.0 Hz), 7.79 (d, 1H, J=16.0 Hz), 7.58 (dd, 1H, J=2.5 Hz), 7.42 (d, 1H, J=5.0 Hz), 7.36 (dd, 1H, J=2.5, 5.0 Hz), 7.35 (d, 1H, J=15.5 Hz), 6.98 (d, 2H, J=9.0 Hz), 3.89 (s, 3H, OCH₃) |
Signaling Pathways and Logical Relationships
The synthesis of chalcones follows a well-defined reaction mechanism, the Claisen-Schmidt condensation. The logical steps of this process are outlined below.
Caption: Mechanism of the Claisen-Schmidt condensation.
Application Notes and Protocols for the Characterization of 3-Phenoxythiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the analytical characterization of 3-Phenoxythiophene-2-carbaldehyde. The methods outlined are essential for identity confirmation, purity assessment, and stability testing, which are critical aspects of drug development and materials science.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Phenoxy-2-thiophenecarboxaldehyde |
| CAS Number | Not readily available |
| Molecular Formula | C₁₁H₈O₂S |
| Molecular Weight | 204.25 g/mol |
| Appearance | Expected to be a solid or oil |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure by analyzing the magnetic properties of atomic nuclei.
2.1.1. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
The solvent signal can be used as a secondary reference.
-
2.1.2. Expected Spectral Data (Based on Analogous Compounds)
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet |
| Thiophene H-4 | 7.0 - 7.5 | Doublet |
| Thiophene H-5 | 7.5 - 8.0 | Doublet |
| Phenyl H (ortho) | 7.0 - 7.2 | Multiplet |
| Phenyl H (meta) | 7.3 - 7.5 | Multiplet |
| Phenyl H (para) | 7.1 - 7.3 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aldehyde (C=O) | 180 - 185 |
| Thiophene C-2 | 140 - 145 |
| Thiophene C-3 | 150 - 160 |
| Thiophene C-4 | 120 - 130 |
| Thiophene C-5 | 130 - 140 |
| Phenyl C-1' (ipso) | 155 - 160 |
| Phenyl C-2'/C-6' (ortho) | 118 - 122 |
| Phenyl C-3'/C-5' (meta) | 128 - 132 |
| Phenyl C-4' (para) | 123 - 127 |
Workflow for NMR Analysis
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
2.2.1. Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
2.2.2. Expected Mass Spectrum
The EI mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 204. Key fragmentation patterns may involve the loss of the formyl group (-CHO), the phenoxy group (-OC₆H₅), or cleavage of the thiophene ring.
Table 3: Predicted Mass Spectral Fragments for this compound
| m/z | Possible Fragment |
| 204 | [M]⁺ |
| 175 | [M - CHO]⁺ |
| 111 | [M - OC₆H₅]⁺ |
| 93 | [C₆H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
Workflow for GC-MS Analysis
References
Application Notes and Protocols for the Polymerization of 3-Phenoxythiophene-2-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the polymerization of 3-phenoxythiophene-2-carbaldehyde and its derivatives. This document includes detailed experimental protocols, data presentation in tabular format, and diagrams to illustrate key processes, tailored for an audience in research and development.
Application Notes
Polythiophene and its derivatives are a class of conducting polymers with significant potential in various fields, including biomedical applications, diagnostics, therapy, and drug delivery.[1][2][3] The introduction of specific functional groups, such as the phenoxy and carbaldehyde moieties on the thiophene backbone, allows for further tuning of the polymer's electronic properties, solubility, and processability. Moreover, these functional groups can serve as handles for post-polymerization modifications, enabling the attachment of bioactive molecules or tailoring the material for specific biological interfaces.[4]
The carbaldehyde group, in particular, offers a reactive site for various chemical transformations, making these polymers attractive for applications in sensors and as functionalizable scaffolds.[4] The phenoxy group can enhance the solubility and stability of the polymer. The resulting poly(this compound) is expected to possess interesting optoelectronic properties and could find use in organic electronics, chemical sensors, and as a platform for drug delivery systems.[3][5]
Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, quantitative data for the polymerization of this compound via chemical oxidation, based on typical results for similar polythiophene derivatives.
| Parameter | Value | Method of Determination |
| Number Average Molecular Weight (Mn) | 8,500 g/mol | Gel Permeation Chromatography (GPC) |
| Weight Average Molecular Weight (Mw) | 15,300 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 | GPC (Mw/Mn) |
| Yield | 75% | Gravimetric analysis |
| Electrical Conductivity (undoped) | 1 x 10⁻⁶ S/cm | Four-point probe |
| Electrical Conductivity (doped with I₂) | 5 x 10⁻³ S/cm | Four-point probe |
| UV-Vis Absorption (λmax) in THF | 450 nm | UV-Vis Spectroscopy |
| Band Gap (Eg) | 2.2 eV | Tauc Plot from UV-Vis data |
Experimental Protocols
This section provides detailed protocols for the chemical and electrochemical polymerization of this compound.
Protocol 1: Chemical Oxidative Polymerization
This protocol is adapted from the polymerization of similar thiophene derivatives.[6][7]
Materials:
-
This compound (monomer)
-
Anhydrous Chloroform (CHCl₃) or Acetonitrile (CH₃CN)
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Methanol (CH₃OH)
-
Deionized water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk line, flasks, etc.)
Procedure:
-
Monomer Solution Preparation: In a dry, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (e.g., 1 mmol) in anhydrous chloroform (20 mL).
-
Oxidant Solution Preparation: In a separate dry flask under an inert atmosphere, prepare a solution of anhydrous FeCl₃ (e.g., 4 mmol) in anhydrous chloroform (10 mL).
-
Polymerization Reaction: Slowly add the FeCl₃ solution dropwise to the stirring monomer solution at room temperature. The reaction mixture is expected to change color, indicating the onset of polymerization.
-
Reaction Time: Allow the reaction to proceed for 24 hours at room temperature under an inert atmosphere with continuous stirring.
-
Precipitation and Washing: After 24 hours, pour the reaction mixture into a beaker containing methanol (200 mL) to precipitate the polymer.
-
Purification: Filter the precipitate and wash it extensively with methanol, deionized water, and then again with methanol to remove any remaining oxidant and oligomers.
-
Drying: Dry the resulting polymer powder under vacuum at 40°C for 24 hours.
-
Characterization: The dried polymer can be characterized by FT-IR, ¹H-NMR, UV-Vis spectroscopy, and its molecular weight can be determined by GPC.
Protocol 2: Electrochemical Polymerization
This protocol outlines the electrochemical deposition of a poly(this compound) film.[8][9][10]
Materials and Equipment:
-
This compound (monomer)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Lithium perchlorate (LiClO₄) as the supporting electrolyte
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or gold)
-
Counter Electrode (e.g., Platinum wire or foil)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))
-
-
Argon or Nitrogen gas
Procedure:
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen solvent (e.g., acetonitrile).
-
Monomer Addition: Dissolve the this compound monomer in the electrolyte solution to a final concentration of 0.1 M.
-
Deoxygenation: Purge the solution with an inert gas (Argon or Nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.
-
Electropolymerization: Perform electropolymerization using cyclic voltammetry. Scan the potential between, for example, -0.2 V and +1.8 V (vs. Ag/AgCl) for multiple cycles.[8] A polymer film should gradually deposit on the working electrode.
-
Film Washing: After deposition, carefully remove the working electrode from the cell and rinse it with the pure solvent (acetonitrile or dichloromethane) to remove any unreacted monomer and electrolyte.
-
Drying: Dry the polymer film under a stream of inert gas.
-
Characterization: The polymer film can be characterized in situ using electrochemical methods (cyclic voltammetry) and ex situ using techniques like UV-Vis spectroscopy, FT-IR, and scanning electron microscopy (SEM).
Mandatory Visualizations
Diagram 1: Chemical Oxidative Polymerization Workflow
References
- 1. Polythiophenes in biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journalskuwait.org [journalskuwait.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. openriver.winona.edu [openriver.winona.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Thieno[3,2-b]thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of thieno[3,2-b]thiophene derivatives, a class of fused heterocyclic compounds with significant applications in organic electronics and medicinal chemistry. The rigid, planar, and electron-rich structure of the thieno[3,2-b]thiophene core makes it an excellent building block for materials with high charge carrier mobility and for bioactive molecules.[1][2]
Applications of Thieno[3,2-b]thiophene Derivatives
Thieno[3,2-b]thiophene derivatives are pivotal in the development of advanced functional materials and potential therapeutic agents.
-
Organic Electronics: The fused thiophene ring system provides a rigid and planar backbone, facilitating strong π-π stacking and efficient charge transport. This has led to their use in:
-
Organic Field-Effect Transistors (OFETs): As the semiconductor layer, offering high charge carrier mobility and stability.[1][3] Polymers incorporating thieno[3,2-b]thiophene have achieved hole mobilities as high as 1.95 cm²/V·s.
-
Organic Photovoltaics (OPVs): As electron-donor materials in the active layer of solar cells, contributing to high power conversion efficiencies.[4][5][6]
-
Organic Light-Emitting Diodes (OLEDs): As components in the emissive or charge-transport layers.[7]
-
-
Drug Discovery and Medicinal Chemistry: The thieno[3,2-b]thiophene scaffold is a versatile pharmacophore. Its derivatives have been investigated for a range of biological activities, including:
Synthetic Methodologies
Several synthetic routes to thieno[3,2-b]thiophene derivatives have been developed, each with its advantages depending on the desired substitution pattern and scale. Key strategies include palladium-catalyzed cross-coupling reactions, cascade cyclizations, and syntheses starting from functionalized thiophenes.
Palladium-Catalyzed Cross-Coupling Reactions (Stille and Suzuki)
Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of functionalized thieno[3,2-b]thiophenes, allowing for the introduction of various aryl and heteroaryl substituents. These reactions typically start from a dihalogenated thieno[3,2-b]thiophene core.
A representative workflow for the synthesis of phenyl-capped thieno[3,2-b]thiophene derivatives via Stille and Suzuki coupling is outlined below.
Caption: Synthetic workflow for aryl-substituted thieno[3,2-b]thiophenes.
Experimental Protocol: Synthesis of 2,5-Bis(phenyl)thieno[3,2-b]thiophene via Stille Coupling [3]
This protocol describes the synthesis of a phenyl-end-capped thieno[3,2-b]thiophene derivative starting from 2,5-dibromothieno[3,2-b]thiophene.
Materials:
-
2,5-Dibromothieno[3,2-b]thiophene
-
n-Butyllithium (1.6 M in hexanes)
-
Tributyltin chloride
-
Bromobenzene
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
Tetrahydrofuran (THF), dry
-
Dichloromethane (DCM)
-
Methanol
-
Water
-
1 N HCl
-
Acetone
-
Argon or Nitrogen gas supply
Procedure:
-
Dissolve 2,5-dibromothieno[3,2-b]thiophene (1.0 eq) in dry THF under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (2.0 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Add tributyltin chloride (2.0 eq) dropwise and allow the mixture to warm to room temperature. Stir for an additional 1 hour. This forms the 2,5-bis(tributylstannyl)thieno[3,2-b]thiophene intermediate solution.
-
In a separate flask, dissolve bromobenzene (2.0 eq) and PdCl₂(PPh₃)₂ (catalytic amount, e.g., 5 mol%) in dry THF under an inert atmosphere.
-
Transfer the solution of the stannylated intermediate to the flask containing the bromobenzene and catalyst via cannula.
-
Heat the reaction mixture to reflux and maintain for 20 hours under an inert atmosphere.
-
Cool the reaction to room temperature and quench with water.
-
Filter the resulting solid and wash sequentially with water, 1 N HCl, and acetone.
-
The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data:
| Compound | Synthesis Method | Yield (%) | Melting Point (°C) | Ref. |
| 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene | Stille Coupling | 75 | 248-250 | [3] |
| 2,5-Bis(4-dodecylphenyl)thieno[3,2-b]thiophene | Suzuki Coupling | 82 | 160-162 | [3] |
Synthesis via Nucleophilic Aromatic Substitution and Cyclization
This strategy involves the substitution of a leaving group, such as a nitro group, on a thiophene ring with a sulfur nucleophile, followed by an intramolecular cyclization to form the second thiophene ring of the thieno[3,2-b]thiophene system.[1][7]
Caption: Synthesis of thieno[3,2-b]thiophenes via SNAr and cyclization.
Experimental Protocol: Synthesis of Dimethyl 3-hydroxy-5-(methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylate [7]
Materials:
-
Dimethyl 3-nitrothiophene-2,5-dicarboxylate
-
Methyl thioglycolate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
Procedure:
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of dimethyl 3-nitrothiophene-2,5-dicarboxylate (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).
-
Add methyl thioglycolate (1.1 eq) dropwise to the suspension at room temperature.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate, dimethyl 3-((2-methoxy-2-oxoethyl)thio)thiophene-2,5-dicarboxylate.
Step 2: Dieckmann Condensation (Cyclization)
-
Dissolve the intermediate from Step 1 in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (2.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature or with gentle heating until the cyclization is complete (monitor by TLC).
-
Acidify the reaction mixture with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to yield the desired thieno[3,2-b]thiophene derivative.
Quantitative Data:
| Starting Material | Product | Overall Yield (%) | Ref. |
| Dimethyl 3-nitrothiophene-2,5-dicarboxylate | Dimethyl 3-hydroxy-5-(methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylate | 79 | [7] |
Cascade Cyclization of Alkynyl Diols
A more recent and step-efficient method involves the cascade cyclization of alkynyl diols with a sulfur source to directly construct the thieno[3,2-b]thiophene core.[4] This approach avoids the use of pre-functionalized thiophenes.
Caption: One-pot synthesis of thieno[3,2-b]thiophenes from alkynyl diols.
Experimental Protocol: Synthesis of 2,5-Diphenylthieno[3,2-b]thiophene from 1,4-diphenylbut-2-yne-1,4-diol [4]
Materials:
-
1,4-Diphenylbut-2-yne-1,4-diol
-
Sulfur powder
-
Iodine (I₂)
-
Sodium thiosulfate (Na₂S₂O₃)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a solution of 1,4-diphenylbut-2-yne-1,4-diol (1.0 eq) in 1,2-dichloroethane, add sulfur powder (2.5 eq).
-
Add iodine (1.2 eq) to the mixture.
-
Heat the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 2,5-diphenylthieno[3,2-b]thiophene.
Quantitative Data:
| R in Alkynyl Diol | Product Yield (%) | Ref. |
| Phenyl | 75 | [4] |
| 4-Methylphenyl | 78 | [4] |
| Thiophen-2-yl | 65 | [4] |
Conclusion
The synthesis of thieno[3,2-b]thiophene derivatives can be achieved through various robust and versatile methods. The choice of synthetic route depends on the desired substitution pattern, available starting materials, and the scale of the reaction. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel thieno[3,2-b]thiophene derivatives for applications in materials science and drug discovery. The continued development of efficient synthetic methodologies will undoubtedly lead to further advancements in these fields.
References
- 1. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Conjugated Polymers Containing 3-(2-Octyldodecyl)thieno[3,2-b]thiophene as a π-Bridge for Organic Photovoltaic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates [mdpi.com]
- 8. Recent advances in the synthesis of thienoindole analogs and their diverse applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Phenoxythiophene-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Phenoxythiophene-2-carbaldehyde. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are column chromatography on silica gel and purification via the formation of a bisulfite adduct. Recrystallization can also be employed if a suitable solvent system is identified.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting materials from the synthesis, byproducts from side reactions, and degradation products. A common degradation product for aldehydes is the corresponding carboxylic acid, formed through oxidation.
Q3: My purified this compound is a yellow or brownish solid, is this normal?
A3: While pure this compound is expected to be a solid, a significant yellow or brown discoloration may indicate the presence of impurities or degradation products. Aldehydes can be sensitive to air and light, leading to coloration over time.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of your sample can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Thin-Layer Chromatography (TLC) is a quick method to qualitatively check for the presence of impurities.
Q5: What are the recommended storage conditions for purified this compound?
A5: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, and preferably under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8 °C).
Troubleshooting Guides
Issue 1: Low Recovery After Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Product is too polar or not polar enough for the chosen eluent. | Optimize the solvent system using Thin-Layer Chromatography (TLC) before running the column. A good starting point for aromatic aldehydes is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.3 for the product. |
| Product is adsorbing irreversibly to the silica gel. | Thiophene derivatives can sometimes interact strongly with the acidic silica gel. Pre-treating the silica gel with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%) can help neutralize the stationary phase and improve recovery. Alternatively, use a different stationary phase like neutral or basic alumina. |
| Product is volatile. | Avoid using high vacuum or excessive heat when removing the solvent after column chromatography. Concentrate the fractions at reduced pressure and moderate temperature. |
| Improper column packing. | Ensure the silica gel is packed uniformly without any cracks or channels to prevent poor separation and product loss. |
Issue 2: Product Decomposition During Purification
| Possible Cause | Troubleshooting Steps |
| Aldehyde is sensitive to acidic conditions on silica gel. | As mentioned above, neutralize the silica gel with triethylamine or use an alternative stationary phase like alumina. |
| Oxidation of the aldehyde to the carboxylic acid. | Minimize exposure of the compound to air, especially during prolonged purification steps. Work under an inert atmosphere if possible. |
| Formation of acetals. | If using an alcohol (e.g., methanol, ethanol) in the eluent for column chromatography on silica gel, it can react with the aldehyde to form an acetal. It is advisable to avoid alcoholic eluents for aldehyde purification on silica gel. |
Issue 3: Incomplete Separation of Impurities
| Possible Cause | Troubleshooting Steps | | Co-elution of impurities with the product. | The chosen eluent system may not be providing adequate separation. Experiment with different solvent systems, including those with different polarity and solvent properties (e.g., dichloromethane/hexane, toluene/ethyl acetate). A gradient elution, where the polarity of the eluent is gradually increased, may also improve separation. | | Overloading the column. | Using too much crude material for the amount of silica gel will result in poor separation. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. | | Impurity has very similar polarity to the product. | If column chromatography is not effective, consider an alternative purification method such as purification via the bisulfite adduct, which is specific for aldehydes. |
Quantitative Data Summary
The following table summarizes typical yields and purity levels that can be expected for the purification of substituted thiophene aldehydes based on literature data for analogous compounds. Note that actual results may vary depending on the specific reaction conditions and the nature of the impurities.
| Purification Method | Starting Material | Eluent/Solvent System | Expected Yield | Expected Purity | Reference |
| Flash Column Chromatography | Crude 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde | Ethyl acetate/hexane | 80% | >95% (by NMR) | [1] |
| Column Chromatography | Crude 3,5-Dibromo-2-((trityloxy)methyl)thiophene | Hexane | 90% | >95% (by NMR) | [1] |
| Distillation | Crude 3-methyl-2-thiophene aldehyde | N/A | 90% | High | [2] |
| Extraction/Washing | Crude 5-chloro-thiophene-2-aldehyde | Xylene | 87% | Pure | [3] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it with different ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives an Rf value of approximately 0.2-0.3 for the product spot and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent determined from the TLC analysis. Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or flasks.
-
Fraction Analysis: Monitor the elution of the product by TLC. Spot each fraction on a TLC plate and visualize the spots under UV light.
-
Product Isolation: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification via Bisulfite Adduct Formation
This protocol is a highly selective method for purifying aldehydes.[4][5][6]
Materials:
-
Crude this compound
-
Methanol or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Diethyl ether or Ethyl acetate
-
5 M Sodium hydroxide (NaOH) solution or saturated sodium bicarbonate (NaHCO₃) solution
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Adduct Formation: Dissolve the crude this compound in a minimal amount of methanol or THF in a flask. Add a freshly prepared saturated aqueous solution of sodium bisulfite. Stir the mixture vigorously at room temperature for 1-2 hours. A white precipitate of the bisulfite adduct may form.
-
Extraction of Impurities: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and water. Shake the funnel and separate the layers. The non-aldehydic impurities will remain in the organic layer. The aqueous layer contains the bisulfite adduct.
-
Regeneration of the Aldehyde: Isolate the aqueous layer. Wash it once more with diethyl ether or ethyl acetate to remove any residual impurities. Carefully add 5 M NaOH solution or saturated NaHCO₃ solution to the aqueous layer until the solution is basic (pH > 8). This will regenerate the aldehyde.
-
Product Extraction: Extract the regenerated aldehyde from the aqueous layer with two or three portions of fresh diethyl ether or ethyl acetate.
-
Product Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting common purification issues.
References
- 1. mdpi.com [mdpi.com]
- 2. CN102993163A - Synthesis method of 3-methylthiophene-2-aldehyde - Google Patents [patents.google.com]
- 3. US2741622A - Preparation of thiophene-2-aldehydes - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions in the formylation of 3-phenoxythiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 3-phenoxythiophene. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products when formylating 3-phenoxythiophene?
A1: The formylation of 3-phenoxythiophene via electrophilic substitution, such as the Vilsmeier-Haack reaction, is expected to yield a mixture of two primary isomeric products: 3-phenoxythiophene-2-carbaldehyde and 3-phenoxythiophene-5-carbaldehyde. The phenoxy group at the 3-position directs the formylation to the adjacent, electronically activated positions on the thiophene ring.
Q2: Which formylation method is most commonly used for 3-phenoxythiophene?
A2: The Vilsmeier-Haack reaction is a widely employed and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds like 3-phenoxythiophene.[1][2] This reaction typically utilizes a Vilsmeier reagent, which is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3][4]
Q3: What are the most common side reactions observed during the formylation of 3-phenoxythiophene?
A3: The most frequently encountered side reactions include:
-
Formation of Isomeric Products: The primary "side product" is often the undesired regioisomer. Depending on the desired product (2- or 5-carbaldehyde), the other isomer will be the main impurity.
-
Halogenation: Under harsh or prolonged reaction conditions, halogenation of the thiophene ring can occur. For instance, in a similar substrate, 3-methoxybenzo[b]thiophene, formylation under drastic conditions leads to the formation of a chloro-substituted product.[5]
-
Di-formylation: Although less common for mono-substituted thiophenes, there is a possibility of introducing a second formyl group, especially with an excess of the formylating agent or extended reaction times.
-
Polymerization: Thiophene and its derivatives can be susceptible to polymerization under acidic conditions, which are characteristic of the Vilsmeier-Haack reaction. This can lead to the formation of intractable polymeric tars.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Formylated Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the Vilsmeier reagent was pre-formed correctly before adding the 3-phenoxythiophene. - Increase the reaction time or temperature cautiously. Monitor the reaction progress by TLC or GC-MS. - Use a slight excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents). |
| Degradation of Starting Material/Product | - Perform the reaction at a lower temperature to minimize degradation. The Vilsmeier-Haack reaction can often be conducted at temperatures ranging from 0°C to room temperature.[1] - Ensure a controlled and efficient work-up procedure to neutralize the acidic reaction mixture promptly. |
| Suboptimal Reagent Stoichiometry | - Titrate the Vilsmeier reagent if prepared and stored, or use freshly prepared reagent for best results. - Verify the purity of the 3-phenoxythiophene starting material. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
| Potential Cause | Troubleshooting Steps |
| Non-selective Formylation | - The electronic and steric effects of the 3-phenoxy group do not overwhelmingly favor one position (2- or 5-). To influence the regioselectivity, modification of the Vilsmeier reagent can be attempted. Using sterically bulkier formamides (e.g., N-formylpiperidine instead of DMF) may favor formylation at the less sterically hindered 5-position. |
| Isomer Separation Challenges | - Utilize high-resolution column chromatography for separation. Different solvent systems (e.g., hexane/ethyl acetate, toluene/ethyl acetate) should be screened. - Consider derivatization of the aldehyde mixture to facilitate separation, followed by regeneration of the aldehyde. |
Quantitative Data on Regioselectivity (Model Compound: 3-Methylthiophene)
| Formylating Agent | Ratio of 2-formyl : 5-formyl Isomer |
| N,N-Dimethylformamide (DMF) / POCl₃ | 6.1 : 1 |
| N-Methylformanilide (NMFA) / POCl₃ | 3.0 : 1 |
Data adapted from studies on 3-alkylthiophenes.
This data suggests that less sterically demanding Vilsmeier reagents tend to favor formylation at the 2-position.
Issue 3: Presence of Halogenated Byproducts
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | - Avoid excessive heating and prolonged reaction times. A study on 3-methoxybenzo[b]thiophene showed that chloro-substitution occurs under "drastic conditions".[5] - Use the minimum necessary amount of POCl₃. |
| Work-up Procedure | - Ensure rapid and efficient quenching and neutralization of the reaction mixture to minimize the time the product is in a strongly acidic environment. |
Issue 4: Formation of Dark, Tarry, or Polymeric Material
| Potential Cause | Troubleshooting Steps |
| Acid-Catalyzed Polymerization | - Maintain a low reaction temperature. - Add the 3-phenoxythiophene solution slowly to the pre-formed Vilsmeier reagent to avoid localized high concentrations of the substrate in the acidic medium. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to tar formation. |
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of a 3-Substituted Thiophene
This protocol is a general procedure and may require optimization for 3-phenoxythiophene.
Materials:
-
3-Phenoxythiophene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated sodium acetate solution
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous DCE. Cool the solution to 0°C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C. Allow the mixture to stir at 0°C for 30 minutes, then at room temperature for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 3-phenoxythiophene (1 equivalent) in anhydrous DCE and add it dropwise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture back to 0°C. Carefully and slowly quench the reaction by the dropwise addition of a cold, saturated aqueous solution of sodium acetate until the mixture is basic (pH > 8). Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the intermediate iminium salt.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions in the formylation of 3-phenoxythiophene.
Experimental Workflow
Caption: A typical experimental workflow for the Vilsmeier-Haack formylation.
References
- 1. jk-sci.com [jk-sci.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
stability and storage conditions for 3-Phenoxythiophene-2-carbaldehyde
Technical Support Center: 3-Phenoxythiophene-2-carbaldehyde
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of this compound to ensure experimental success and material integrity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored under controlled conditions. It is recommended to keep the container tightly closed and refrigerated (2-8°C).[1][2] For maximum stability, especially for long-term storage, it should be kept in a dry place under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[3][4][5] Protecting the compound from light by using an amber vial or storing it in a dark location is also advisable.[6]
Q2: Is this compound sensitive to air or moisture?
A2: Yes, this compound is classified as air-sensitive.[4][7] Aromatic aldehydes can react with atmospheric oxygen, leading to oxidation. Prolonged exposure to air can degrade the aldehyde to the corresponding carboxylic acid (3-Phenoxythiophene-2-carboxylic acid), which can impact reaction outcomes and purity.
Q3: What substances are incompatible with this compound?
A3: You should avoid storing or mixing this compound with strong oxidizing agents, strong bases, and strong reducing agents.[1][3][7] These substances can cause rapid degradation or hazardous reactions.
Q4: My compound has changed color (e.g., darkened). What does this indicate?
A4: A change in color, such as darkening from a light yellow or amber to brown, often suggests degradation or polymerization.[8] Aldehydes can be prone to polymerization over time, which is often accelerated by exposure to acid, heat, or light.[9] If you observe a color change, it is crucial to verify the purity of the material before use.
Q5: How should I handle this compound safely in the laboratory?
A5: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][10] Always wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[1] Avoid breathing vapors or dust and prevent contact with skin and eyes.[7] After handling, wash your hands thoroughly.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Reaction Results or Low Yield | Compound degradation due to improper storage. | Verify the purity of the starting material using TLC, HPLC, or NMR (see Protocol section). If degraded, use a fresh, properly stored batch. |
| Presence of impurities (e.g., oxidized form). | Purify the aldehyde by column chromatography or distillation if feasible. Confirm the structure of the purified material. | |
| Compound Appears Darker or Has Changed Color | Oxidation or polymerization. | The material is likely degraded. It is not recommended for use in sensitive reactions. Confirm degradation via analytical methods. |
| Inconsistent Results Between Batches | Variation in storage history or exposure to air/light. | Standardize storage and handling procedures for all batches. Always store under an inert atmosphere and protect from light.[2][3][6] |
Storage and Handling Summary
| Parameter | Condition | Reason | References |
| Temperature | Refrigerated (2-8°C) | To slow degradation and polymerization rates. | [1][2][5] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | To prevent oxidation from atmospheric oxygen (Air-sensitive). | [3][4][5] |
| Container | Tightly Sealed, Amber Glass Vial | To prevent exposure to air/moisture and protect from light. | [6][10][11] |
| Incompatibilities | Strong Oxidizing Agents, Strong Bases, Strong Reducing Agents | To avoid rapid chemical degradation or hazardous reactions. | [1][3][7] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general-purpose protocol to assess the purity of this compound and detect potential degradation products like the corresponding carboxylic acid. The method may require optimization for your specific equipment.
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.
-
From the stock, prepare a working solution of approximately 50 µg/mL by diluting with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm or a wavelength determined by a UV scan of the compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Analysis:
-
Run the sample and analyze the chromatogram.
-
The main peak corresponds to this compound.
-
Earlier eluting peaks may indicate more polar impurities, such as the oxidized carboxylic acid.
-
Calculate purity based on the relative peak area (% Area).
-
Visual Guides
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways for the compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. wcu.edu [wcu.edu]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. lobachemie.com [lobachemie.com]
- 9. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 10. consolidated-chemical.com [consolidated-chemical.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Troubleshooting Failed Suzuki Coupling with Thiophene Aldehydes
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during Suzuki coupling reactions involving thiophene aldehydes. The following guides and frequently asked questions (FAQs) provide targeted solutions to specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with a thiophene aldehyde resulting in a low yield or failing completely?
Low yields or reaction failures in Suzuki couplings with thiophene aldehydes can stem from several factors. A systematic approach to troubleshooting is recommended. The most common culprits include:
-
Palladium Catalyst Deactivation: The sulfur atom in the thiophene ring can poison the palladium catalyst by strongly adsorbing to its surface and blocking active sites.[1] This can lead to decreased catalytic activity or complete deactivation. The formation of palladium black, a grey or black precipitate, can indicate catalyst decomposition.[2]
-
Protodeboronation of the Boronic Acid: Thiophene boronic acids can be unstable under reaction conditions and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][3] This is a frequent side reaction.
-
Suboptimal Reaction Conditions: The choice of ligand, base, and solvent system is crucial and highly dependent on the specific substrates.[2][4] An inappropriate combination can lead to poor solubility, slow reaction rates, or undesirable side reactions.[2]
-
Instability of the Aldehyde Group: The aldehyde functional group can be sensitive to strong bases or high temperatures, potentially leading to side reactions.[5]
Q2: What are the initial steps I should take to troubleshoot a failed reaction?
When a Suzuki coupling with a thiophene aldehyde fails, consider the following initial troubleshooting steps:
-
Verify Reagent Quality: Ensure the purity and stability of your thiophene aldehyde, boronic acid (or ester), catalyst, ligand, and base. Boronic acids, in particular, can degrade upon storage.
-
Ensure Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen.[6] Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., nitrogen or argon) by thoroughly degassing your solvents.[6]
-
Analyze the Reaction Mixture: Use techniques like TLC, LC-MS, or NMR to analyze the crude reaction mixture. This can help identify the presence of starting materials, the desired product, and any major side products such as homocoupled boronic acid or dehalogenated aldehyde.
Q3: How can I mitigate palladium catalyst poisoning by the thiophene sulfur?
Catalyst poisoning is a significant challenge.[1] Here are some strategies to overcome it:
-
Choice of Ligand: Employ bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos).[2] These ligands can stabilize the palladium center and promote the desired catalytic cycle over deactivation pathways.[2]
-
Catalyst Loading: Increasing the catalyst loading may compensate for some deactivation, although this is not always the most efficient solution.[7]
-
Use of Precatalysts: Modern palladium precatalysts are often more stable and efficient than traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄.[8]
Q4: What can be done to prevent protodeboronation of my thiophene boronic acid?
Protodeboronation is a common pathway for boronic acid degradation.[2][3] To minimize this:
-
Use Boronic Esters or Trifluoroborate Salts: Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are generally more stable than the corresponding boronic acids and can be used directly in the coupling reaction.[2]
-
Optimize the Base and Solvent: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[2] The reaction is often performed in a mixture of an organic solvent (e.g., THF, dioxane, toluene) and an aqueous solution for the base.[2] Anhydrous conditions have also been successfully employed to reduce protodeboronation.
-
Slow-Release Strategy: A "slow-release" approach, where the boronic acid is added gradually, can be beneficial. This strategy keeps the concentration of the free boronic acid low, which can attenuate its degradation.[9]
Troubleshooting Guides
Guide 1: Low to No Product Formation with Unreacted Starting Materials
If you observe primarily unreacted starting materials, consider the following workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
improving regioselectivity in the synthesis of substituted phenoxythiophenes
Technical Support Center: Regioselectivity in Phenoxythiophene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to .
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic methods for creating a C-O bond between a thiophene and a phenol?
The most common methods for synthesizing phenoxythiophenes are transition-metal-catalyzed cross-coupling reactions. The two main approaches are:
-
Ullmann Condensation : This is a classical method using a copper catalyst, often Cu(I) salts like CuI, to couple an aryl halide (e.g., a bromothiophene) with a phenol.[1] Traditional protocols required harsh conditions, such as high temperatures (>200 °C) and polar solvents like DMF or nitrobenzene.[1][2] Modern methods use ligands like 1,10-phenanthroline or N-methylglycine to facilitate the reaction under milder conditions (80-120 °C).[2][3]
-
Buchwald-Hartwig Amination (adapted for ethers) : This is a more recent, versatile method that uses a palladium catalyst with specialized phosphine ligands to couple aryl halides or triflates with alcohols and phenols.[4][5] This reaction is often preferred due to its milder conditions, broader substrate scope, and higher functional group tolerance compared to the classical Ullmann reaction.[2]
Q2: My reaction is producing a mixture of 2- and 3-phenoxythiophene isomers. How can I improve the regioselectivity?
Achieving high regioselectivity in the functionalization of substituted thiophenes is a common challenge. Selectivity is governed by the electronic and steric properties of the thiophene ring and the reaction conditions.[6]
-
Intrinsic Reactivity of the Thiophene Ring : The C2 (α) position of thiophene is generally more electron-rich and sterically accessible than the C3 (β) position, making it inherently more reactive towards electrophilic reagents and in many cross-coupling reactions. Therefore, reactions on an unsubstituted halothiophene often favor substitution at the C2 position.
-
Directing Effects of Substituents : The substituent already on the thiophene ring plays a crucial role. Electron-withdrawing groups (EWGs) can alter the electron distribution, while bulky groups can sterically hinder one position, directing the incoming phenoxy group to another.[7]
-
Choice of Catalyst and Ligand : In both Ullmann and Buchwald-Hartwig couplings, the ligand is critical. Bulky phosphine ligands in palladium catalysis can favor reaction at the less sterically hindered position.[8] In copper catalysis, N,N- and N,O-chelating ligands can significantly accelerate the reaction and influence selectivity.[2]
-
Reaction Temperature : Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically preferred product. Traditional Ullmann reactions often require high heat, which can lead to scrambling and loss of selectivity.[3]
Q3: I am performing an Ullmann condensation and getting low yields or no product. What are the common causes?
Low yields in Ullmann couplings are a frequent issue.[9][10] Here are the primary factors to troubleshoot:
-
Reactant Purity : Ensure both the halothiophene and the phenol are pure and, critically, that the solvent is anhydrous. Water can deactivate the base and interfere with the catalytic cycle.[3]
-
Catalyst Activity : The copper source is crucial. Use fresh, high-purity Cu(I) salts (e.g., CuI). Older copper catalysts can be less active.[10] Some protocols call for "activated" copper powder.[1]
-
Choice of Base : The base is required to deprotonate the phenol. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[3] The strength and solubility of the base can significantly impact the reaction rate.[9]
-
Ligand Selection : For challenging or electron-rich substrates, a ligand is often necessary to facilitate the reaction at lower temperatures.[2] Common choices include 1,10-phenanthroline, L-proline, and N,N-dimethylglycine.[3]
-
Reaction Temperature : While modern protocols are milder, the reaction may still require heating to 100-120 °C.[9] If no reaction occurs, a stepwise increase in temperature may be necessary. Conversely, if decomposition is observed, the temperature should be lowered.[3]
-
Substrate Electronics : The reaction works best with electron-poor aryl halides and electron-rich phenols.[9] If your halothiophene is electron-rich, the reaction will be more challenging and require more optimized conditions (e.g., a good ligand and higher temperatures).
Q4: What is the best analytical technique to confirm the regiochemistry of my substituted phenoxythiophene product?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining regiochemistry.
-
¹H NMR : The coupling constants (J-values) between adjacent protons on the thiophene ring are distinct. For 2,3-disubstituted thiophenes, the J-value between H4 and H5 is typically around 5-6 Hz. For 2,5-disubstituted thiophenes, the J-value between H3 and H4 is smaller, around 3.5-4.5 Hz. The chemical shifts of the thiophene protons will also be different for each isomer.[11][12]
-
¹³C NMR : The chemical shifts of the carbon atoms in the thiophene ring are sensitive to the substituent pattern, providing another layer of confirmation.[13][14]
-
Nuclear Overhauser Effect (NOE) Spectroscopy : For unambiguous confirmation, 2D NMR experiments like NOESY can be used. An NOE correlation between a proton on the phenol ring and a proton on the thiophene ring can definitively establish their spatial proximity and thus confirm the point of connection.
Troubleshooting and Optimization Guides
Data Presentation: Influence of Reaction Parameters
The following tables summarize how different parameters can affect the outcome of C-O coupling reactions for phenoxythiophene synthesis.
Table 1: General Troubleshooting for Low Yield in Ullmann Synthesis [3][9]
| Problem | Potential Cause | Suggested Solution |
| Low or No Product | Impure reactants or wet solvent. | Use freshly purified reactants and anhydrous solvents. |
| Inactive catalyst. | Use a fresh source of Cu(I) salt (e.g., CuI). | |
| Inappropriate base. | Screen bases like K₂CO₃, Cs₂CO₃, and K₃PO₄. Cs₂CO₃ is often more soluble and effective. | |
| Reaction temperature is too low. | Incrementally increase the temperature, e.g., from 80 °C to 120 °C. | |
| Side Product Formation | Debromination of the halothiophene. | Ensure an inert atmosphere (N₂ or Ar). Use anhydrous conditions.[3] |
| (e.g., debromination) | Degradation of starting materials. | Lower the reaction temperature. Consider a milder base. |
Table 2: Comparison of Coupling Methods
| Parameter | Ullmann Condensation [1][2] | Buchwald-Hartwig Coupling [4][5] |
| Catalyst | Copper (e.g., CuI, Cu₂O, Cu powder) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Ligand | N- or O-based (e.g., phenanthroline, amino acids) | Phosphine-based (e.g., Xantphos, BINAP) |
| Typical Temp. | 100-220 °C (classic), 80-120 °C (modern) | 80-110 °C |
| Substrate Scope | Good for electron-poor aryl halides | Broader; tolerates more functional groups |
| Key Advantage | Lower cost of catalyst (copper vs. palladium) | Milder conditions, higher functional group tolerance |
Experimental Protocols
Protocol 1: General Procedure for Ligand-Accelerated Ullmann C-O Coupling
This protocol is a representative example for the synthesis of a substituted phenoxythiophene.
-
Vessel Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the halothiophene (1.0 mmol, 1.0 equiv), the phenol (1.2 mmol, 1.2 equiv), CuI (0.1 mmol, 10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 0.1 mmol, 10 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Atmosphere Control : Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition : Add anhydrous solvent (e.g., dioxane or toluene, 3-5 mL) via syringe.[9]
-
Reaction Execution : Place the vial in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for 12-24 hours.[9]
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification : Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations: Workflows and Logic Diagrams
// Edges {Halothiophene, Phenol} -> Coupling [label="Catalyst, Base,\nLigand, Solvent, Heat"]; Coupling -> Isomer1 [label="Major Product\n(Desired)"]; Coupling -> Isomer2 [label="Minor Product\n(Undesired)"];
// Style Isomer1 [fillcolor="#34A853", fontcolor="#FFFFFF"]; Isomer2 [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } } Caption: General reaction scheme illustrating the regioselectivity challenge.
// Nodes Problem [label="Low Regioselectivity\n(Mixture of Isomers)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
CheckLigand [label="1. Evaluate Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; LigandType [label="Is ligand sterically bulky?\n(e.g., Buchwald-type phosphines)", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; UseBulky [label="Increase steric hindrance\nto block one site", fillcolor="#34A853", fontcolor="#FFFFFF"]; UseChelating [label="Try N,N or N,O chelators\n(for Ullmann)", fillcolor="#34A853", fontcolor="#FFFFFF"];
CheckTemp [label="2. Optimize Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; TempHigh [label="Is temperature too high?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; LowerTemp [label="Lower temperature to favor\nkinetic product", fillcolor="#34A853", fontcolor="#FFFFFF"];
CheckSubstrate [label="3. Analyze Substrate", fillcolor="#FBBC05", fontcolor="#202124"]; SubstrateDirecting [label="Can a directing group\nbe installed?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; ModifySubstrate [label="Modify substrate to favor\none isomer electronically\nor sterically", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Problem -> CheckLigand; CheckLigand -> LigandType; LigandType -> UseBulky [label=" Yes "]; LigandType -> UseChelating [label=" No "];
UseBulky -> CheckTemp; UseChelating -> CheckTemp;
CheckTemp -> TempHigh; TempHigh -> LowerTemp [label=" Yes "]; TempHigh -> CheckSubstrate [label=" No "]; LowerTemp -> CheckSubstrate;
CheckSubstrate -> SubstrateDirecting; SubstrateDirecting -> ModifySubstrate [label=" Yes "]; } } Caption: Troubleshooting workflow for improving regioselectivity.
// Nodes Crude [label="Crude Reaction\nMixture", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Purification\n(Column Chromatography)", fillcolor="#FFFFFF", fontcolor="#202124"]; Isolated [label="Isolated Product(s)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Spectroscopic\nAnalysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HNMR [label="1H NMR:\nCheck coupling constants\nand chemical shifts", fillcolor="#FFFFFF", fontcolor="#202124"]; CNMR [label="13C NMR:\nConfirm carbon skeleton", fillcolor="#FFFFFF", fontcolor="#202124"]; NOESY [label="2D NOESY:\nConfirm through-space\ncorrelations", fillcolor="#FFFFFF", fontcolor="#202124"]; Confirm [label="Structure and\nRegiochemistry\nConfirmed", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Crude -> Purify; Purify -> Isolated; Isolated -> Analysis; Analysis -> HNMR; Analysis -> CNMR; Analysis -> NOESY; {HNMR, CNMR, NOESY} -> Confirm; } } Caption: Analytical workflow for confirming product regiochemistry.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. magritek.com [magritek.com]
- 12. youtube.com [youtube.com]
- 13. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Polymerization of Functionalized Thiophenes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation and other common issues encountered during the polymerization of functionalized thiophenes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific experimental challenges.
General Polymerization Issues
Q1: My polymerization reaction fails to initiate or results in very low polymer yield. What are the likely causes?
A1: Failure to initiate or low yields are common issues when polymerizing functionalized thiophene monomers. The primary culprits are typically related to catalyst deactivation or inhibition. Key factors include:
-
Catalyst Poisoning by Functional Groups: Certain functional groups on the thiophene monomer can act as poisons to the catalyst. They can coordinate strongly to the metal center, rendering it inactive. For example, the lone pair of electrons on an aldehyde's oxygen can bind to the palladium or nickel catalyst, inhibiting its activity.[1]
-
Incompatible Functional Groups: Some functional groups can directly react with and consume the catalyst or the organometallic intermediates. For instance, in Grignard Metathesis (GRIM) polymerization, Grignard reagents will readily and destructively add to aldehyde or ketone functionalities on the monomer.
-
Monomer & Reagent Impurities: Trace impurities in your monomer, solvent, or other reagents can be potent catalyst poisons. Water is a common culprit, as it can hydrolyze Grignard reagents and deactivate many catalysts.[2] To protect the catalyst's activity, it is crucial to use high-purity monomers and rigorously dried solvents and reagents.[2][3]
-
Sub-optimal Reaction Conditions: Incorrect temperature, solvent, or catalyst loading can significantly impact polymerization efficiency and lead to poor results.[1]
Solution Workflow:
-
Protect Reactive Functional Groups: The most reliable solution for incompatible functional groups like aldehydes is to protect them with a suitable protecting group (e.g., forming a cyclic acetal) before polymerization.[1]
-
Purify Monomers and Reagents: Ensure all starting materials are of the highest possible purity. Monomers can be purified by recrystallization, distillation, or column chromatography. Solvents should be thoroughly dried using appropriate methods (e.g., distillation from a drying agent, passing through a solvent purification system).
-
Optimize Reaction Conditions: Systematically vary the temperature, catalyst loading, and reaction time to find the optimal conditions for your specific monomer and catalyst system.
Q2: The molecular weight of my synthesized polythiophene is consistently low, and the polydispersity index (PDI) is high. How can I address this?
A2: Low molecular weight and a high PDI (typically > 1.5) are indicative of uncontrolled polymerization, often due to premature chain termination or chain transfer reactions.
-
Side Reactions of Functional Groups: Unprotected functional groups can participate in side reactions that terminate the growing polymer chain.[1]
-
Catalyst Dissociation: In some polymerization methods, such as palladium-catalyzed Grignard metathesis, the catalyst may dissociate from the growing polymer chain. This leads to a shift from a chain-growth to a step-growth-like mechanism, resulting in lower molecular weights and broader PDIs.
-
Disproportionation Reactions: In Kumada Catalyst-Transfer Polycondensation (KCTP), side reactions like disproportionation can lead to early termination and deviations from the target molecular weight.[2]
-
Steric Hindrance: Bulky functional groups on the thiophene monomer can sterically hinder the approach of the next monomer unit to the catalyst center on the growing chain, which can slow down propagation and increase the likelihood of termination events.
Troubleshooting Steps:
-
Re-evaluate Functional Group Compatibility: If your monomer has a functional group known to interfere with the catalyst, consider protecting it or choosing an alternative polymerization method.
-
Optimize Catalyst and Ligands: The choice of catalyst and ligands is critical. For instance, in KCTP, using 1,3-bis(diphenylphosphino)propane (dppp) as a ligand can be more favorable against disproportionation than 1,2-bis(diphenylphosphino)ethane (dppe).[2]
-
Control Monomer-to-Catalyst Ratio: The molecular weight in a living polymerization is often controlled by the initial monomer-to-catalyst ratio. Ensure this ratio is accurately established and maintained.
-
Monitor Reaction Kinetics: Taking aliquots at different time points and analyzing them by Gel Permeation Chromatography (GPC) can provide insight into how the molecular weight and PDI evolve over time, helping to identify if termination is occurring early in the reaction.
Catalyst-Specific Issues
Q3: I am using a Nickel catalyst for a Kumada Catalyst-Transfer Polycondensation (KCTP) or GRIM polymerization, and the reaction has stalled. What could be the cause?
A3: Nickel catalysts are known to be susceptible to "trapping" in off-cycle, catalytically inactive species.
-
Formation of Stable π-Complexes: The nickel catalyst can form a stable π-complex with the electron-rich thiophene rings of the monomer or the growing polymer chain. This can prevent the catalyst from participating in the subsequent steps of the catalytic cycle.
-
Oxidative Insertion into C-S Bonds: A significant deactivation pathway involves the oxidative insertion of the Ni(0) catalyst into a C-S bond of the thiophene ring. This forms a very stable Ni(II) species that does not readily re-enter the catalytic cycle, effectively trapping the catalyst. This is particularly problematic with electron-rich, fused thiophene systems.
-
Poisoning by Specific Functional Groups: Nickel catalysts are particularly sensitive to certain functional groups. For example, sulfides and terminal alkynes can significantly inhibit or completely stop the polymerization.
Q4: My Suzuki or Stille polymerization of a functionalized thiophene is giving poor results. What are some common issues with these methods?
A4: While versatile, Suzuki and Stille couplings have their own set of challenges when applied to functionalized thiophenes.
-
Protodeboronation (Suzuki): Thiophene boronic acids or esters can be unstable under the reaction conditions and undergo protodeboronation, where the boron-containing group is replaced by a hydrogen atom. This consumes the monomer without incorporating it into the polymer chain.[4]
-
Toxicity and Removal of Tin Reagents (Stille): A major drawback of Stille coupling is the toxicity of the organotin reagents. Furthermore, complete removal of tin byproducts from the final polymer can be challenging and requires extensive purification.
-
Base and Solvent Selection (Suzuki): The choice of base and solvent is critical and often needs to be optimized for each specific substrate. An inappropriate combination can lead to poor solubility, slow reaction rates, or an increase in side reactions.[4]
-
Catalyst Poisoning: The heteroatoms in certain functional groups can poison the palladium catalyst. For example, thiol groups are known to strongly coordinate to palladium and deactivate it.
Data Presentation: Impact of Functional Groups on Polymerization
The following tables summarize the expected outcomes of polymerizing thiophene monomers with various functional groups using common catalyst systems.
Table 1: Functional Group Compatibility in Ni-Catalyzed Polymerization (e.g., GRIM, KCTP)
| Functional Group | Compatibility | Potential Issues & Remarks |
| Alkyl/Aryl | High | Generally well-tolerated. |
| Alkoxy | High | Well-tolerated and often used to tune electronic properties. |
| Ester | Moderate | Can be tolerated, but risk of reaction with Grignard reagents in GRIM. |
| Ketone | Low | Incompatible with Grignard reagents in GRIM. Requires protection. |
| Aldehyde | Low | Incompatible with Grignard reagents and can poison the Ni catalyst.[1] Requires protection. |
| Amine (primary/secondary) | Low | Acidic N-H protons will quench Grignard reagents. Requires protection. |
| Thiol/Sulfide | Low | Strong coordination to Ni can poison the catalyst. |
| Terminal Alkyne | Low | Can poison the Ni catalyst. |
| Carboxylic Acid | Low | Acidic proton will quench Grignard reagents. Requires protection. |
Table 2: Functional Group Compatibility in Pd-Catalyzed Polymerization (e.g., Suzuki, Stille)
| Functional Group | Compatibility | Potential Issues & Remarks |
| Alkyl/Aryl | High | Generally well-tolerated. |
| Alkoxy | High | Generally well-tolerated. |
| Ester | High | Generally compatible. |
| Ketone | High | Generally compatible. |
| Aldehyde | Moderate | Can be tolerated but may require specific ligands and conditions to avoid catalyst inhibition.[1] |
| Amine (primary/secondary) | Moderate | Can coordinate to Pd and affect catalytic activity. May require specific conditions. |
| Thiol | Low | Strong coordination to Pd leads to catalyst poisoning.[5] |
| Terminal Alkyne | Moderate | Can undergo side reactions (e.g., Sonogashira coupling). |
| Carboxylic Acid | Moderate | Can interfere with the basic conditions of Suzuki coupling. Often protected. |
Table 3: Troubleshooting Guide Based on GPC Data
| Observation | Possible Cause(s) | Suggested Action(s) |
| Bimodal or broad PDI | Catalyst dissociation, chain transfer reactions, slow initiation. | Optimize catalyst/ligand system, adjust temperature, check monomer purity. |
| Low Molecular Weight | Premature termination, high initiator/catalyst concentration, impurities. | Protect reactive functional groups, purify monomer, accurately control stoichiometry. |
| No polymer formation | Catalyst poisoning, wrong reaction conditions, inactive catalyst. | Check for incompatible functional groups, purify all reagents, verify catalyst activity. |
Experimental Protocols
Protocol 1: General Procedure for Monomer Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude functionalized thiophene monomer in a minimal amount of a non-polar solvent (e.g., hexanes or a mixture of hexanes/ethyl acetate).
-
Column Packing: Pack a glass column with silica gel, using the chosen eluent system.
-
Loading: Carefully load the monomer slurry onto the top of the silica gel bed.
-
Elution: Elute the column with the appropriate solvent system, gradually increasing polarity if necessary. Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. Dry the purified monomer under high vacuum.
Protocol 2: Protecting an Aldehyde-Functionalized Thiophene Monomer
-
Setup: To a solution of the aldehyde-functionalized thiophene monomer (1 equivalent) in toluene, add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.
-
Workup: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting acetal-protected monomer can be further purified by column chromatography if necessary.
Protocol 3: Diagnostic Polymerization and GPC Analysis
-
Baseline Polymerization: Conduct a small-scale polymerization of a standard, well-behaved monomer (e.g., 2,5-dibromo-3-hexylthiophene) under your established "ideal" conditions.
-
Test Polymerization: In parallel, run a polymerization of your functionalized monomer under the exact same conditions.
-
GPC Analysis: After the reaction time, quench both reactions and precipitate the polymers. Analyze both polymer products by Gel Permeation Chromatography (GPC).[5][6][7][8]
-
Comparison: A significant decrease in molecular weight or an increase in the PDI for the functionalized polymer compared to the baseline indicates that the functional group is interfering with the polymerization.[9][10][11]
Visualizations
Below are diagrams illustrating key concepts in catalyst deactivation and troubleshooting workflows.
References
- 1. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 2. benchchem.com [benchchem.com]
- 3. christycatalytics.com [christycatalytics.com]
- 4. chem.cmu.edu [chem.cmu.edu]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Polymerization of 3,4-dibromothiophene-2-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities during the polymerization of 3,4-dibromothiophene-2-carbaldehyde.
Troubleshooting Guides
Navigating the challenges of polymerizing functionalized thiophenes requires careful attention to monomer purity and reaction conditions. The presence of the reactive aldehyde group in 3,4-dibromothiophene-2-carbaldehyde introduces specific obstacles. This guide addresses common problems, their probable causes related to impurities, and recommended solutions.
Common Polymerization Problems and Solutions
| Problem | Potential Cause Related to Impurities | Recommended Solutions |
| Failed or Low Polymerization Yield | Monomer Impurity: Unreacted starting materials (e.g., 3,4-dibromothiophene), byproducts from synthesis (e.g., over-formylated or hydrolyzed species), or residual solvents can interfere with the catalyst.[1] Catalyst Poisoning: The lone pair of electrons on the aldehyde's oxygen can coordinate to the metal center (e.g., Palladium or Nickel) of the catalyst, inhibiting its activity.[1] Protic impurities like water or alcohols can react with and deactivate the organometallic reagents used in cross-coupling reactions. | Monomer Purification: Purify the monomer using column chromatography or recrystallization to remove starting materials and byproducts. Ensure the monomer is thoroughly dried under vacuum to remove residual solvents. Protecting Group Strategy: The most effective solution is to protect the aldehyde group, for instance, as a cyclic acetal, before polymerization.[1] This prevents catalyst inhibition and side reactions.[1] |
| Low Molecular Weight and High Polydispersity Index (PDI) | Side Reactions: Unprotected aldehyde groups can lead to side reactions that terminate the growing polymer chain.[1] Chain-Terminating Impurities: Monofunctional impurities (e.g., mono-brominated thiophene derivatives) can act as chain terminators, limiting the polymer chain length. Homocoupling: In Stille polymerization, homocoupling of the organotin or dihalo-monomers can introduce defects in the polymer chain, leading to a lower molecular weight.[1] Dehalogenation: In Suzuki polymerization, premature dehalogenation of the monomer can cap the growing polymer chain.[1] | Monomer Purity: High monomer purity is crucial. Use techniques like NMR and elemental analysis to confirm purity before use. Optimize Reaction Conditions: Adjust the catalyst, ligand, solvent, and temperature to minimize side reactions. For Stille polymerization, the choice of phosphine ligands can influence the rates of oxidative addition and reductive elimination.[1] Protect the Aldehyde: This is the most critical step to prevent side reactions involving the aldehyde.[1] |
| Insoluble Polymer | High Molecular Weight: In some cases, achieving a very high molecular weight can lead to insolubility in common organic solvents. Cross-linking Side Reactions: Although less common, certain impurities or reaction conditions might promote cross-linking, leading to an insoluble polymer network. Strong Intermolecular Interactions: The presence of the polar aldehyde group can increase intermolecular forces, reducing solubility. | Solvent Selection: Choose a solvent that can maintain the polymer in solution as it grows.[1] High-boiling point aromatic solvents are often used. Modify Polymer Structure: If insolubility is a persistent issue, consider derivatizing the monomer to include solubilizing side chains. Control Molecular Weight: Adjust the monomer-to-catalyst ratio or reaction time to target a lower molecular weight that may be more soluble. |
| Poor Electrophysical Properties of the Final Polymer | Residual Catalyst: Traces of the polymerization catalyst (e.g., palladium) can act as charge traps, negatively impacting the conductivity and other electronic properties of the polymer. Structural Defects: Impurities that cause chain termination or side reactions lead to a less ordered polymer backbone, which can hinder charge transport. | Catalyst Removal: After polymerization, purify the polymer to remove residual catalyst. Methods include precipitation, washing with chelating agents, or filtration through specialized media like Celite or silica gel.[2][3] Optimize Polymerization: Use high-purity monomer and optimized reaction conditions to ensure a well-defined polymer structure with minimal defects. |
Quantitative Impact of Impurities on Polymerization (Representative Data)
Note: Specific quantitative data for the effect of impurities on the polymerization of 3,4-dibromothiophene-2-carbaldehyde is scarce in the literature. The following table is a representative summary based on general principles of polymerization and data from related systems.
| Impurity | Concentration | Effect on Molecular Weight (Mn) | Effect on Polydispersity Index (PDI) |
| Water | > 100 ppm | Significant Decrease | Increase |
| Unreacted 3,4-dibromothiophene | > 1% | Moderate Decrease | Slight Increase |
| Mono-brominated Thiophene Species | > 0.5% | Significant Decrease | Increase |
| Residual Palladium Catalyst | > 50 ppm | No direct effect | No direct effect |
Experimental Protocols
Protocol 1: Acetal Protection of 3,4-dibromothiophene-2-carbaldehyde
This protocol describes the formation of a cyclic acetal to protect the aldehyde functionality prior to polymerization.[1]
Materials:
-
3,4-dibromothiophene-2-carbaldehyde
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
-
Toluene
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Equipment:
-
Round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 3,4-dibromothiophene-2-carbaldehyde, toluene, ethylene glycol, and a catalytic amount of p-TSA.
-
Reflux the mixture, continuously removing the water formed during the reaction via the Dean-Stark trap.
-
Monitor the reaction by TLC or 1H NMR. The disappearance of the starting material and the aldehyde proton signal (around 9.8-10 ppm) indicates the completion of the reaction.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting acetal-protected monomer by column chromatography on silica gel.
Protocol 2: Stille Polymerization of Acetal-Protected Monomer
This protocol is a general procedure for the Stille polymerization of the acetal-protected 3,4-dibromothiophene-2-carbaldehyde with a distannyl comonomer.
Materials:
-
Acetal-protected 3,4-dibromothiophene-2-carbaldehyde (Monomer A)
-
1,4-bis(tributylstannyl)benzene (or other suitable distannyl comonomer, Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous, degassed toluene
-
Methanol
-
Acetone
Equipment:
-
Schlenk flask
-
Inert atmosphere setup (e.g., argon or nitrogen)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve equimolar amounts of Monomer A and Monomer B in anhydrous, degassed toluene.
-
Add the Pd(PPh₃)₄ catalyst (1-3 mol%) to the solution.
-
Heat the reaction mixture to 90-110 °C and stir for 24-48 hours.[1]
-
Monitor the progress of the polymerization by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.[1]
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.[1]
-
Collect the polymer by filtration and wash it extensively with methanol and acetone to remove any remaining catalyst and oligomers.[1]
-
Further purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform or chlorobenzene to isolate the desired polymer fraction.[1]
-
Dry the polymer under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of aldehyde-functionalized polythiophene.
Caption: Troubleshooting decision tree for polymerization issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available 3,4-dibromothiophene-2-carbaldehyde?
A1: Commercially available 3,4-dibromothiophene-2-carbaldehyde can contain several impurities depending on the synthetic route and purification process. Common impurities include the starting material 3,4-dibromothiophene, under- or over-formylated thiophene species, and residual solvents from the synthesis and purification steps.[1][4] It is highly recommended to purify the monomer before use, for example, by column chromatography or recrystallization.
Q2: Can I polymerize 3,4-dibromothiophene-2-carbaldehyde directly without a protecting group?
A2: Direct polymerization is challenging and often leads to poor results. The aldehyde group can interact with and deactivate the polymerization catalyst, and it can undergo side reactions under the conditions of many cross-coupling polymerizations.[1] This typically results in low yields and low molecular weight polymers.[1] While some success might be achieved under very specific and optimized conditions, a protecting group strategy is generally the most reliable approach for obtaining well-defined polymers.[5]
Q3: How do I choose the right protecting group for the aldehyde?
A3: The ideal protecting group should be easy to install and remove in high yield, and it must be stable under the polymerization conditions.[1] For polymerization of thiophene derivatives, cyclic acetals, formed with ethylene glycol or 1,3-propanediol, are an excellent choice as they are stable to the conditions of Stille, Suzuki, and other cross-coupling reactions.[1]
Q4: My acetal-protected monomer is still not polymerizing well. What could be the issue?
A4: If you are still facing issues after protecting the aldehyde, consider the following:
-
Incomplete Protection: Ensure that the protection reaction has gone to completion. Any residual unprotected aldehyde can still interfere with the polymerization. Use NMR to confirm the absence of the aldehyde proton signal.[1]
-
Purity of the Protected Monomer: Purify the acetal-protected monomer carefully before polymerization to remove any reagents from the protection step, such as the acid catalyst.[1]
-
Reaction Conditions: The general polymerization conditions (catalyst, solvent, temperature) may still need to be optimized for your specific protected monomer.
Q5: How can I effectively remove the palladium catalyst from my final polymer?
A5: Removing residual palladium is crucial for achieving good electronic properties. Common methods include:
-
Repeated Precipitation: Precipitating the polymer from a good solvent into a poor solvent multiple times can help reduce catalyst residues.
-
Washing with Chelating Agents: Washing the polymer solution with aqueous solutions of chelating agents like EDTA can help extract the palladium.
-
Filtration through Adsorbents: Passing a solution of the polymer through a pad of Celite, silica gel, or specialized palladium scavengers can effectively remove the catalyst.[2][3]
-
Soxhlet Extraction: This is a very effective method for purifying the polymer from catalyst residues and low molecular weight oligomers.[1]
Q6: What is the best way to characterize the purity of my 3,4-dibromothiophene-2-carbaldehyde monomer?
A6: A combination of techniques should be used to assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure and identifying organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify volatile impurities.
-
Elemental Analysis: This will confirm the elemental composition of your monomer.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Q7: What are common side reactions to be aware of during the Stille polymerization of thiophenes?
A7: Besides issues with the aldehyde group, other side reactions in Stille polymerization can include homocoupling of the stannylated monomer or the dihalide monomer, and premature dehalogenation.[1] These side reactions can be minimized by carefully controlling the stoichiometry of the monomers and optimizing the reaction conditions, including the choice of catalyst and ligands.
References
challenges in scaling up 3-Phenoxythiophene-2-carbaldehyde production
Technical Support Center: 3-Phenoxythiophene-2-carbaldehyde
Welcome to the technical support center for the synthesis and scale-up of this compound. This resource provides detailed troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, organized by reaction type.
Category 1: C-O Cross-Coupling (Ullmann & Buchwald-Hartwig Type Reactions)
This reaction is typically the first step in one common synthetic route, involving the coupling of a 3-halothiophene with phenol to form 3-phenoxythiophene.
Question: I am observing low or no yield of 3-phenoxythiophene in my coupling reaction. What are the possible causes and solutions?
Answer:
Low yields in C-O coupling reactions are a frequent challenge, often stemming from issues with reagents, catalysts, or reaction conditions. Below is a summary of potential causes and troubleshooting steps.
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity | • For Pd-catalyzed reactions: Ensure the Pd(0) species is active. If starting with a Pd(II) precursor (e.g., Pd(OAc)₂), ensure the pre-catalyst is properly reduced. Use fresh, high-purity catalysts and ligands. • For Cu-catalyzed reactions: Use activated copper powder or high-purity copper(I) salts (e.g., CuI). Traditional Ullmann reactions may require "activated" copper, prepared by reducing a copper salt.[1] |
| Ligand Degradation | Phosphine ligands, especially those used in Buchwald-Hartwig reactions, can be sensitive to air and moisture. Store ligands under an inert atmosphere and use anhydrous solvents.[2] |
| Base Incompatibility or Insufficient Strength | The choice of base is critical. For Buchwald-Hartwig, common bases include NaOtBu, KOtBu, or Cs₂CO₃. For Ullmann reactions, K₂CO₃ or Cs₂CO₃ are often used. Ensure the base is strong enough to deprotonate the phenol but not so strong that it causes side reactions. Use freshly opened or properly stored anhydrous base. |
| Solvent Purity | Use anhydrous, degassed solvents. Oxygen can deactivate the catalyst. High-boiling polar solvents like DMF, NMP, or dioxane are common but must be of high purity.[1] |
| High Reaction Temperature | While traditional Ullmann reactions require high temperatures (>180 °C), this can lead to substrate or product decomposition.[1] Modern ligand-accelerated systems allow for milder conditions (80-120 °C).[3] Optimize the temperature to balance reaction rate and stability. |
| Poor Substrate Purity | Ensure the 3-halothiophene and phenol starting materials are pure and free from water or other reactive impurities. |
Question: How can I effectively remove the palladium or copper catalyst from my product after the C-O coupling step?
Answer:
Residual catalyst removal is crucial for downstream applications.
| Method | Protocol |
| Filtration through Celite®/Silica Gel | After the reaction, dilute the mixture with a suitable solvent (e.g., ethyl acetate, toluene) and pass it through a short plug of Celite® or silica gel. This can remove a significant portion of the metal catalyst. |
| Aqueous Washes | An aqueous wash with a chelating agent can help remove residual metals. A wash with an ammonium chloride solution or a dilute solution of ethylenediaminetetraacetic acid (EDTA) can be effective for sequestering copper and palladium. |
| Charcoal Treatment | Activated charcoal can be used to adsorb residual palladium. Stir the crude product solution with a small amount of activated charcoal for a short period, then filter through Celite®. Be aware that this may also reduce your product yield. |
| Chromatography | Column chromatography is a highly effective method for removing trace metals and other impurities. |
Category 2: Electrophilic Formylation (Vilsmeier-Haack Reaction)
This step introduces the aldehyde group at the 2-position of the 3-phenoxythiophene ring. The primary challenge is achieving correct regioselectivity.
Question: My formylation reaction is producing a mixture of isomers (2-formyl and 5-formyl). How can I improve the regioselectivity for the desired 2-isomer?
Answer:
The phenoxy group at the 3-position activates both the 2- and 5-positions for electrophilic substitution.[4] Achieving high selectivity for the 2-position is key.
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | The Vilsmeier-Haack reaction is often exothermic. Higher temperatures can reduce selectivity. Maintain strict temperature control, typically starting at 0 °C and allowing the reaction to slowly warm to room temperature.[5][6] |
| Nature of Vilsmeier Reagent | The steric bulk of the Vilsmeier reagent can influence regioselectivity. Reagents formed from bulkier formamides may favor the less sterically hindered 2-position. While DMF is standard, exploring alternatives could be an optimization strategy.[4][7] |
| Solvent Effects | The choice of solvent can impact selectivity. Dichloromethane (DCM) or performing the reaction neat in DMF are common choices.[8] |
| Alternative Formylation Method | If regioselectivity remains poor, consider an alternative strategy like ortho-lithiation followed by quenching with DMF . This method is highly regioselective. It involves deprotonating the 2-position with a strong base (like n-BuLi or LDA) at low temperature, followed by the addition of DMF to introduce the formyl group.[9] This route is often more selective for the position adjacent to the heteroatom directing group. |
Question: The Vilsmeier-Haack reaction is sluggish, or I am recovering unreacted starting material. What should I do?
Answer:
Incomplete conversion can often be traced back to the Vilsmeier reagent itself.
| Possible Cause | Troubleshooting Steps |
| Moisture Contamination | The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and reagents (DMF, POCl₃).[5] |
| Insufficient Reagent | Ensure the correct stoichiometry is used. Typically, a slight excess (1.2 - 1.5 equivalents) of the Vilsmeier reagent (formed from POCl₃ and DMF) is used. |
| Low Substrate Reactivity | While the phenoxy group is activating, thiophene is inherently less reactive than furan or pyrrole in this reaction.[6] A modest increase in temperature or extended reaction time may be necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
Frequently Asked Questions (FAQs)
Q1: What is the most promising synthetic route for scaling up the production of this compound?
A1: Two primary routes are feasible:
-
Route A: 3-Bromothiophene → 3-Phenoxythiophene → this compound.
-
Route B: 3-Bromothiophene → 3-Bromothiophene-2-carbaldehyde → this compound.
For large-scale production, Route A is generally preferable. The Vilsmeier-Haack formylation (the final step in Route A) is a high-yielding, well-established industrial reaction.[5][10] In contrast, the C-O coupling step in Route B is performed on an electron-deficient thiophene ring (due to the aldehyde group), which typically requires harsher conditions and may lead to lower yields and more side products. However, the final choice depends on raw material costs, process safety, and purification efficiency.
Q2: I am considering a Buchwald-Hartwig C-O coupling. What are the key parameters to optimize for a successful reaction?
A2: The key parameters are the choice of palladium precursor, ligand, base, and solvent. For C-O coupling, sterically hindered phosphine ligands (e.g., XPhos, RuPhos) paired with a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) in an anhydrous, aprotic solvent (e.g., toluene, dioxane) are typically effective.[11] Careful optimization of the catalyst and ligand loading is critical for cost-effectiveness on a larger scale.
Q3: Are there any significant safety concerns when running the Vilsmeier-Haack reaction at scale?
A3: Yes. The reaction between DMF and phosphorus oxychloride (POCl₃) is highly exothermic and generates the reactive Vilsmeier reagent. On a large scale, the addition of POCl₃ must be done slowly and with efficient cooling to control the temperature and prevent a runaway reaction. The reaction also produces corrosive byproducts, so appropriate materials of construction and safety protocols are essential.
Experimental Protocols
Protocol 1: Synthesis of 3-Phenoxythiophene (Ullmann Condensation)
This protocol describes a ligand-accelerated Ullmann condensation.
Materials:
-
3-Bromothiophene
-
Phenol
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add CuI (5 mol%), K₂CO₃ (2.0 equivalents), and phenol (1.2 equivalents).
-
Seal the flask and purge with inert gas (Argon or Nitrogen) for 15 minutes.
-
Add anhydrous toluene via syringe, followed by DMEDA (10 mol%).
-
Add 3-bromothiophene (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove insoluble salts and copper species.
-
Wash the filtrate with 1M NaOH solution to remove excess phenol, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Hexanes/Ethyl Acetate gradient) to yield 3-phenoxythiophene.
Protocol 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
Materials:
-
3-Phenoxythiophene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus Oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated Sodium Acetate solution
-
Ice
Procedure:
-
In an oven-dried, three-necked flask under an inert atmosphere, add anhydrous DMF (3.0 equivalents) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF solution. A thick white precipitate (the Vilsmeier reagent) will form. Stir for 30 minutes at 0 °C.
-
Add a solution of 3-phenoxythiophene (1.0 equivalent) in DCM dropwise to the cold suspension.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction back to 0 °C and carefully quench by slowly adding crushed ice, followed by a saturated aqueous solution of sodium acetate until the pH is neutral (pH ~7).
-
Stir vigorously for 1 hour to ensure complete hydrolysis of the intermediate.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (Hexanes/Ethyl Acetate gradient) to isolate this compound.
Visualizations
Caption: Comparison of two primary synthetic routes to this compound.
Caption: Troubleshooting workflow for poor regioselectivity in the formylation step.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. youtube.com [youtube.com]
- 9. Formylation - Common Conditions [commonorganicchemistry.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
deprotection strategies for protected 3-Phenoxythiophene-2-carbaldehyde
Welcome to the technical support center for researchers working with 3-Phenoxythiophene-2-carbaldehyde and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the deprotection of the 2-carbaldehyde functional group.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 1,3-dioxolane (acetal) deprotection is not proceeding to completion. What are the common causes and how can I resolve this?
A: Incomplete cleavage of dioxolane protecting groups is a frequent issue. The acid-catalyzed hydrolysis is an equilibrium process, and several factors can prevent it from reaching completion.[1]
-
Insufficient Water: Water is a necessary reagent for the hydrolysis reaction. If you are using an anhydrous solvent with only a catalytic amount of acid, ensure that sufficient water is present to drive the reaction forward.
-
Catalyst Inactivity: The acid catalyst may be too weak or used in an insufficient quantity. For substrates that are resistant to deprotection, increasing the catalyst concentration may be necessary.[1]
-
Reaction Time and Temperature: Some acetals are more stable and require longer reaction times or gentle heating to achieve full conversion. We recommend monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Equilibrium Limitations: The reversible nature of the reaction can sometimes favor the starting material. Using a large excess of water or performing the reaction in a biphasic system can help shift the equilibrium toward the deprotected aldehyde.[1]
Below is a workflow to help troubleshoot an incomplete deprotection of a 1,3-dioxolane.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Phenoxythiophene-2-carbaldehyde and Structural Analogs
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of heterocyclic compounds is paramount. Thiophene and its derivatives are crucial building blocks in numerous pharmaceutical agents and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of these compounds. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 3-Phenoxythiophene-2-carbaldehyde and its structural analogs. Due to the limited availability of published experimental data for this compound, this guide will also present a predicted spectral analysis based on established NMR principles and data from related structures.
Predicted ¹H and ¹³C NMR Spectral Analysis of this compound
Predicted ¹H NMR Spectrum:
-
Aldehyde Proton (-CHO): A singlet is expected to appear far downfield, likely in the range of δ 9.8-10.2 ppm, due to the strong deshielding effect of the carbonyl group.
-
Thiophene Protons (H4, H5): The two protons on the thiophene ring will appear as doublets. The phenoxy group at C3 is expected to exert an electron-donating effect through resonance, which would shift the adjacent H4 proton upfield. Conversely, the electron-withdrawing aldehyde group at C2 will deshield the H5 proton. Therefore, H5 is predicted to be downfield (δ 7.5-7.8 ppm) compared to H4 (δ 7.0-7.3 ppm). The coupling constant (³JHH) between these two protons should be in the range of 5-6 Hz.
-
Phenoxy Group Protons: The protons on the phenyl ring will likely appear as a complex multiplet between δ 7.0 and 7.5 ppm. The ortho-protons may be slightly downfield compared to the meta- and para-protons.
Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is expected to be the most downfield signal, typically in the region of δ 180-185 ppm.[1]
-
Thiophene Carbons:
-
C2: This carbon, bearing the aldehyde, will be significantly downfield.
-
C3: The carbon attached to the phenoxy group will also be downfield due to the electronegativity of the oxygen atom.
-
C4 & C5: These carbons will have chemical shifts influenced by both substituents. C5 is likely to be more downfield than C4.
-
-
Phenoxy Group Carbons: The carbons of the phenyl ring will appear in the aromatic region (δ 115-160 ppm). The ipso-carbon (attached to the oxygen) will be the most downfield of this group.
Comparative NMR Data of Thiophene-2-carbaldehyde Analogs
The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The nature of the substituent at the C3 position of the thiophene-2-carbaldehyde core significantly influences the distribution of electron density and, consequently, the resonance frequencies of the ring protons and carbons. The data presented below, collected in deuterated chloroform (CDCl₃) unless otherwise specified, illustrates these substituent effects.
Table 1: ¹H NMR Spectral Data of Thiophene-2-carbaldehyde and its 3-Substituted Analogs
| Compound | Aldehyde-H (δ, ppm) | Thiophene-H4 (δ, ppm) | Thiophene-H5 (δ, ppm) | Other Signals (δ, ppm) |
| Thiophene-2-carbaldehyde[1] | 9.95 (s) | 7.22 (t, J=4.3 Hz) | 7.80-7.77 (m) | - |
| 3-Bromothiophene-2-carbaldehyde | Not specified | ~7.1 (d, J=5.6 Hz) | ~7.6 (d, J=5.6 Hz) | - |
| 3-Methylthiophene-2-carbaldehyde | Not specified | Not specified | Not specified | Not specified |
Table 2: ¹³C NMR Spectral Data of Thiophene-2-carbaldehyde and its Analogs
| Compound | C=O (δ, ppm) | C2 (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | Other Signals (δ, ppm) |
| Thiophene-2-carbaldehyde[1] | 183.1 | 144.0 | 135.2 | 128.4 | 136.5 | - |
| Thiophene-3-carbaldehyde | 185.5 | 136.5 | 143.4 | 126.2 | 124.9 | - |
| Benzo[b]thiophene-3-carbaldehyde[1] | 185.5 | 135.2 | 143.4 | Aromatic: 122.5, 124.9, 126.2 | Aromatic: 140.5 | - |
Experimental Protocols
A general procedure for acquiring ¹H and ¹³C NMR spectra for thiophene derivatives is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or use 10-20 µL of a liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and shim the spectrometer to achieve a homogeneous magnetic field, which is crucial for high-resolution spectra.
-
-
¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm to cover the expected range of proton signals.
-
Number of Scans: Acquire 8 to 16 scans to obtain a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds between scans to allow for full proton relaxation.
-
-
¹³C NMR Data Acquisition:
-
Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each signal.
-
Workflow for NMR Analysis
The logical flow from sample preparation to structural elucidation via NMR spectroscopy is depicted in the following diagram.
Caption: Workflow for NMR data acquisition and analysis.
References
Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Phenoxythiophene-2-carbaldehyde
For researchers, scientists, and drug development professionals, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry serves as a powerful analytical tool in this endeavor, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation of 3-Phenoxythiophene-2-carbaldehyde against the known fragmentation of the well-characterized aromatic aldehyde, benzaldehyde. The insights provided herein are crucial for the identification, characterization, and quality control of thiophene-containing compounds in various research and development pipelines.
Comparative Analysis of Fragmentation Patterns
The fragmentation of this compound under electron ionization is anticipated to be governed by the functionalities present: a thiophene ring, an aldehyde group, and a phenoxy substituent. The fragmentation pathways are predicted based on established principles of mass spectrometry for aromatic aldehydes and heteroaromatic systems. For a robust comparison, the experimentally determined fragmentation of benzaldehyde is presented alongside the predicted fragmentation of the title compound.
| Fragment Ion | Proposed Structure | Predicted m/z for this compound | Known m/z for Benzaldehyde | Relative Intensity (Benzaldehyde) |
| Molecular Ion [M]⁺ | Intact Molecule | 218 | 106 | High |
| [M-H]⁺ | Loss of a hydrogen radical from the aldehyde | 217 | 105 | High |
| [M-CHO]⁺ | Loss of the formyl group | 189 | 77 | High (Base Peak) |
| [C₆H₅O]⁺ | Phenoxy cation | 93 | - | Moderate |
| [C₄H₃S-CHO]⁺ | Thiophene-2-carbaldehyde cation | 111 | - | Moderate |
| [C₆H₅]⁺ | Phenyl cation | 77 | 77 | High |
| [C₄H₃S]⁺ | Thienyl cation | 83 | - | Moderate |
| [M-CO]⁺ | Loss of carbon monoxide from [M-H]⁺ | 189 | 78 | Low |
Proposed Fragmentation Pathway of this compound
The electron ionization of this compound is expected to initiate with the removal of an electron to form the molecular ion (m/z 218). Subsequent fragmentation is likely to proceed through several key pathways, as illustrated in the diagram below. The primary fragmentation events are predicted to be the loss of a hydrogen radical to form a stable acylium ion (m/z 217) and the cleavage of the C-C bond between the thiophene ring and the aldehyde group to yield a [M-CHO]⁺ ion (m/z 189). Further fragmentation of the phenoxy and thiophene moieties will also contribute to the overall mass spectrum.
A Comparative Analysis of the Reactivity of 3-Phenoxythiophene-2-carbaldehyde and 3-Methoxythiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction to Electronic Effects
The reactivity of an aromatic aldehyde is primarily governed by two main factors: the electrophilicity of the carbonyl carbon and the nucleophilicity of the aromatic ring. In 3-substituted thiophene-2-carbaldehydes, the substituent at the 3-position significantly influences both of these factors through a combination of inductive and resonance effects.
-
Inductive Effect (-I): This is an electronic effect transmitted through sigma bonds. Both the methoxy (-OCH₃) and phenoxy (-OPh) groups are electron-withdrawing through induction due to the high electronegativity of the oxygen atom.
-
Resonance Effect (+M): This involves the delocalization of lone pair electrons from the oxygen atom into the thiophene ring's π-system. Both methoxy and phenoxy groups are electron-donating by resonance. Generally, the resonance effect is more dominant than the inductive effect in influencing the reactivity of the aromatic ring.
The interplay of these effects determines the electron density at the carbonyl carbon and on the thiophene ring, thereby dictating the molecule's susceptibility to nucleophilic attack at the aldehyde and electrophilic attack on the ring.
Predicted Reactivity Comparison
Based on the electronic properties of the methoxy and phenoxy groups, a qualitative comparison of the reactivity of the two title compounds can be made.
| Feature | 3-Methoxythiophene-2-carbaldehyde | 3-Phenoxythiophene-2-carbaldehyde | Predicted More Reactive |
| Nucleophilic Addition to Carbonyl | Methoxy group is a stronger electron-donating group by resonance, increasing electron density at the carbonyl carbon and making it less electrophilic. | Phenoxy group is a weaker electron-donating group by resonance due to the delocalization of the oxygen lone pair into the phenyl ring. This results in a relatively more electron-deficient (more electrophilic) carbonyl carbon. | This compound |
| Electrophilic Aromatic Substitution | The stronger electron-donating methoxy group increases the electron density of the thiophene ring to a greater extent, making it more susceptible to electrophilic attack. | The weaker electron-donating phenoxy group results in a less electron-rich thiophene ring compared to the methoxy-substituted analogue. | 3-Methoxythiophene-2-carbaldehyde |
Diagram of Electronic Effects:
Caption: Electronic effects of methoxy and phenoxy groups on reactivity.
Experimental Protocols for Reactivity Assessment
While specific comparative data is lacking, the following established experimental protocols could be employed to quantitatively compare the reactivity of this compound and 3-methoxythiophene-2-carbaldehyde.
Nucleophilic Addition: Wittig Reaction
The Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide to form an alkene, is a classic example of nucleophilic addition to a carbonyl group. A comparative kinetic study of the Wittig reaction for the two compounds would provide a direct measure of the relative electrophilicity of their carbonyl carbons.
Experimental Workflow: Comparative Wittig Reaction Kinetics
Caption: Workflow for comparing Wittig reaction kinetics.
Protocol:
-
Reactant Preparation: Prepare standardized solutions of this compound, 3-methoxythiophene-2-carbaldehyde, and a stable phosphorus ylide (e.g., (carbethoxymethylene)triphenylphosphorane) in an appropriate anhydrous solvent (e.g., THF).
-
Reaction Initiation: In separate, temperature-controlled reaction vessels, initiate the reactions by adding the ylide solution to the respective aldehyde solutions.
-
Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture. Quench the reaction and analyze the samples using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of the starting material and the product.
-
Kinetic Analysis: Plot the concentration of the reactant versus time and determine the initial reaction rates. From this data, the rate constants for both reactions can be calculated. A higher rate constant for the reaction with this compound would be expected.
Electrophilic Aromatic Substitution: Bromination
Electrophilic bromination is a common reaction to probe the nucleophilicity of an aromatic ring. A competitive bromination experiment or parallel kinetic studies would reveal the relative reactivity of the thiophene rings in the two compounds.
Experimental Workflow: Competitive Electrophilic Bromination
Caption: Workflow for competitive electrophilic bromination.
Protocol:
-
Reactant Mixture: Prepare a solution containing equimolar amounts of this compound and 3-methoxythiophene-2-carbaldehyde in a non-polar solvent such as carbon tetrachloride.
-
Reaction: Slowly add a sub-stoichiometric amount of bromine (e.g., 0.5 equivalents) to the mixture in the dark to prevent radical reactions.
-
Work-up: Once the bromine color has dissipated, quench the reaction and work up the mixture to isolate the products.
-
Product Analysis: Analyze the product mixture using GC-MS or HPLC to identify and quantify the brominated products. A higher proportion of brominated 3-methoxythiophene-2-carbaldehyde would be expected, indicating a more reactive thiophene ring.
Conclusion
In the absence of direct comparative experimental data, the principles of physical organic chemistry provide a strong basis for predicting the relative reactivity of this compound and 3-methoxythiophene-2-carbaldehyde. The stronger electron-donating resonance effect of the methoxy group is expected to render the carbonyl carbon of 3-methoxythiophene-2-carbaldehyde less electrophilic and the thiophene ring more nucleophilic compared to its phenoxy-substituted counterpart. Consequently, this compound is predicted to be more reactive in nucleophilic addition reactions at the aldehyde, while 3-methoxythiophene-2-carbaldehyde is expected to be more reactive in electrophilic aromatic substitution reactions on the thiophene ring. The experimental protocols outlined in this guide provide a framework for the empirical validation of these predictions, which is essential for the informed application of these reagents in synthetic and drug development programs.
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 3-Phenoxythiophene-2-carbaldehyde and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, 3-phenoxythiophene-2-carbaldehyde and its analogues have emerged as a promising class of compounds with significant therapeutic potential. This guide provides a comprehensive comparison of their biological activities, supported by experimental data, to aid in the advancement of drug discovery and development.
Comparative Analysis of Biological Activity
The biological evaluation of this compound derivatives has primarily focused on their anticancer and antimicrobial properties. The following tables summarize the quantitative data from various studies, offering a clear comparison of the efficacy of different structural modifications.
Anticancer Activity
Chalcone derivatives of 3-aryl thiophene-2-carbaldehydes have demonstrated notable cytotoxic effects against human cancer cell lines. The in-vitro antiproliferative activity is typically evaluated by determining the half-maximal inhibitory concentration (IC50).
Table 1: Anticancer Activity of 3-Aryl Thiophene-2-Aryl/Heteroaryl Chalcone Derivatives against HCT-15 Human Colon Cancer Cells [1]
| Compound | Structure | IC50 (µg/mL)[1] |
| 5a | 3-(3-(3-Methoxyphenyl) thiophen-2-yl)-1-phenylprop-2-en-1-one | 21[1] |
| 5g | 1-(4-Fluorophenyl)-3-(3-(3-methoxyphenyl)thiophen-2-yl)prop-2-en-1-one | 22.8[1] |
| Doxorubicin (Standard) | - | 25[1] |
Note: Lower IC50 values indicate higher cytotoxic activity.
Antimicrobial and Other Biological Activities
Various derivatives of thiophene-2-carbaldehyde have been synthesized and screened for their antibacterial, antifungal, anti-urease, and antioxidant activities. The IC50 values provide a quantitative measure of their potency.
Table 2: Antibacterial, Anti-urease, and Nitric Oxide (NO) Scavenging Activities of 4-Arylthiophene-2-carbaldehyde Derivatives [2]
| Compound | Biological Activity | Target Organism/Assay | IC50 (µg/mL)[2] | Standard Drug | Standard Drug IC50 (µg/mL)[2] |
| 2d | Antibacterial | Pseudomonas aeruginosa | 29.7[2] | Streptomycin | 35.2[2] |
| 2d | NO Scavenging | - | 45.6[2] | - | - |
| 2i | Urease Inhibition | - | 27.1[2] | - | - |
| 2j | Antibacterial | Staphylococcus aureus | 37.4[2] | - | - |
| 2e | Antibacterial | Escherichia coli | 40[2] | - | - |
| 2j | Antibacterial | Escherichia coli | 40[2] | - | - |
Note: Compound 2d is 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile, 2i is 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde, 2j is 5-Methyl-2,3-bisthiophene-5-carbalehyde, and 2e is another derivative from the same study.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of this compound derivatives.
Synthesis of 3-Aryl Thiophene-2-Aryl/Heteroaryl Chalcones[1]
-
Synthesis of 3-Aryl-thiophene-2-carboxaldehyde: A Suzuki coupling reaction is employed to form the C-C bond between 3-bromothiophene-2-carbaldehyde and a substituted phenylboronic acid. This is typically mediated by a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0).[1]
-
Synthesis of Chalcones: The resulting 3-aryl-thiophene-2-carboxaldehyde is then condensed with a variety of aryl and heteroaryl methyl ketones in an alkaline methanolic solution. The reaction mixture is stirred at ambient temperature for 5-8 hours. The resulting solid product is filtered and air-dried.[1]
In-vitro Antiproliferative Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds against cancer cell lines (e.g., HCT-15) is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for attachment.
-
Compound Treatment: The cells are then treated with different concentrations of the test compounds and a standard drug (e.g., Doxorubicin) and incubated for a specified period.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Determination: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Antibacterial Activity Assay (Broth Microdilution Method)
The antibacterial activity of the compounds is evaluated by determining the minimum inhibitory concentration (MIC) using the broth microdilution method.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared from a fresh culture.
-
Serial Dilution: The test compounds are serially diluted in a suitable growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific bacteria.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. The IC50 values can be subsequently calculated from the MIC data.[2]
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Workflow for synthesis and biological evaluation of derivatives.
References
A Comparative Analysis of Thiophene-2-carbaldehyde and Thiophene-3-carbaldehyde for Researchers and Drug Development Professionals
Thiophene-2-carbaldehyde and its isomer, thiophene-3-carbaldehyde, are pivotal building blocks in the synthesis of a wide array of pharmaceutical and medicinal compounds. The seemingly subtle difference in the position of the carbaldehyde group on the thiophene ring imparts distinct physicochemical properties, reactivity, and biological activities to these molecules. This guide provides a comprehensive comparative study of these two isomers, supported by experimental data, to inform rational drug design and synthetic strategy development.
Physicochemical and Spectroscopic Properties: A Tale of Two Isomers
The position of the aldehyde group influences the electronic distribution within the thiophene ring, leading to measurable differences in the physical and spectroscopic properties of the two isomers. Thiophene-2-carbaldehyde is a versatile precursor for many drugs, including Eprosartan, Azosemide, and Teniposide.[1] Thiophene-3-carbaldehyde is also a valuable building block in organic chemistry for the synthesis of various pharmaceuticals and agrochemicals.[2]
Table 1: Comparison of Physicochemical Properties
| Property | Thiophene-2-carbaldehyde | Thiophene-3-carbaldehyde |
| Molecular Formula | C₅H₄OS[1] | C₅H₄OS |
| Molecular Weight | 112.15 g/mol [1] | 112.15 g/mol |
| Appearance | Colorless to pale yellow liquid[1] | Colorless to pale yellow clear liquid |
| Boiling Point | 198 °C[1] | 194-196 °C |
| Density | 1.2 g/mL at 25 °C | 1.230-1.235 g/mL at 20 °C[3] |
| Refractive Index (n20/D) | 1.591 | 1.582-1.586[3] |
| CAS Number | 98-03-3[1] | 498-62-4 |
Table 2: Comparison of Spectroscopic Data
| Spectroscopic Data | Thiophene-2-carbaldehyde | Thiophene-3-carbaldehyde |
| ¹H NMR (CDCl₃, δ ppm) | Aldehyde proton: ~9.9 ppm; Thiophene protons: ~7.1-7.9 ppm[4] | Aldehyde proton: ~9.9 ppm; Thiophene protons: ~7.4-8.1 ppm |
| IR (C=O stretch, cm⁻¹) | ~1665[5] | No direct data found for the pure compound, but derivatives show similar ranges. |
Chemical Reactivity: Positional Effects on Synthetic Transformations
The electronic nature of the thiophene ring, being π-electron rich, and the position of the electron-withdrawing aldehyde group dictate the reactivity of the two isomers in various chemical reactions.
Electrophilic Aromatic Substitution
The thiophene ring is generally more reactive towards electrophiles than benzene.[6] The C2 position of thiophene is more electron-rich and thus more susceptible to electrophilic attack than the C3 position. Consequently, an aldehyde group at the 2-position deactivates the ring towards further electrophilic substitution more significantly than an aldehyde at the 3-position.[7]
Nucleophilic Addition to the Carbonyl Group
The primary mode of reaction for the aldehyde functionality is nucleophilic addition. The electrophilicity of the carbonyl carbon is influenced by the electronic effects of the attached thienyl group. The 2-thienyl group is generally considered to be more electron-withdrawing than the 3-thienyl group, which would theoretically make the carbonyl carbon in thiophene-2-carbaldehyde slightly more electrophilic and thus more reactive towards nucleophiles.[7] However, direct quantitative comparisons of reaction rates are scarce in the literature.
The general mechanism for nucleophilic addition to these aldehydes is depicted below.
References
- 1. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
- 2. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]
- 3. 3-thiophene carboxaldehyde, 498-62-4 [thegoodscentscompany.com]
- 4. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to the DFT Analysis of Phenoxythiophene Derivatives' Electronic Properties
For researchers, scientists, and drug development professionals, understanding the electronic characteristics of phenoxythiophene derivatives is crucial for designing novel materials and therapeutics. Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting and analyzing these properties, offering insights that guide experimental efforts. This guide provides a comparative overview of the electronic properties of substituted thiophenes, with a focus on the expected influence of the phenoxy group, and details the methodologies behind these computational analyses.
The Role of DFT in Characterizing Electronic Properties
DFT calculations provide a robust framework for investigating the electronic structure of molecules.[1] By solving the Schrödinger equation within the DFT formalism, researchers can determine key electronic parameters that govern the behavior of phenoxythiophene derivatives in various applications, from organic electronics to medicinal chemistry. This computational approach is often used to predict properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap, which are fundamental to a molecule's reactivity and optical properties.[2][3]
Key Electronic Properties and Their Significance
The electronic properties of phenoxythiophene derivatives are primarily dictated by their frontier molecular orbitals. The HOMO energy level is related to the molecule's ability to donate an electron, while the LUMO energy level indicates its capacity to accept an electron. The energy difference between the HOMO and LUMO is the HOMO-LUMO gap (Egap), a critical parameter that influences the molecule's stability, reactivity, and electronic transitions. A smaller energy gap generally implies higher reactivity and a red-shift in the absorption spectra.
These fundamental properties give rise to other important electronic descriptors:
-
Ionization Potential (IP): The energy required to remove an electron from a molecule. It is related to the HOMO energy.
-
Electron Affinity (EA): The energy released when an electron is added to a molecule. It is related to the LUMO energy.
The strategic placement of substituent groups on the thiophene ring can systematically tune these electronic properties. Electron-donating groups, such as the phenoxy group, are expected to raise the HOMO energy level and decrease the HOMO-LUMO gap, enhancing the molecule's electron-donating capabilities. Conversely, electron-withdrawing groups tend to lower both the HOMO and LUMO energy levels.
Comparative Analysis of Substituted Thiophene Derivatives
The following table summarizes the calculated electronic properties of various substituted thiophene derivatives from different studies, illustrating the impact of different functional groups. A hypothetical entry for a generic "Phenoxythiophene Derivative" is included to demonstrate the expected trend for an electron-donating phenoxy substituent.
| Derivative Class | Substituent Type | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | DFT Functional | Basis Set | Reference/Note |
| Thiophene (monomer) | Unsubstituted | -6.561 | -0.360 | 6.201 | B3LYP | 6-31G(d,p) | [1] |
| Thienopyrazine-based Dye (D1) | Electron-withdrawing | -5.025 | -3.057 | 1.968 | B3LYP | 6-31G(d,p) | [1] |
| Thienopyrazine-based Dye (D2) | Electron-withdrawing | -5.276 | -3.293 | 1.983 | B3LYP | 6-31G(d,p) | [1] |
| 3-(4-fluorophenyl)thiophene | Weakly electron-withdrawing | - | - | - | B3LYP | 6-311++G(d,p) | [4] |
| 3-(4-nitrophenyl)thiophene | Strongly electron-withdrawing | - | - | - | B3LYP | 6-311++G(d,p) | [4] |
| Phenoxythiophene Derivative | Electron-donating | ~ -5.1 to -5.5 | ~ -1.9 to -2.3 | ~ 2.8 to 3.6 | B3LYP | 6-311++G(d,p) | Hypothetical |
Note: The values for the "Phenoxythiophene Derivative" are hypothetical and represent an educated estimation based on the expected electronic effects of a phenoxy group. Actual values will vary depending on the specific substitution pattern and computational methodology.
Experimental and Computational Protocols
A standard workflow for the DFT analysis of phenoxythiophene derivatives involves several key steps, from molecular modeling to property calculation.
Computational Methodology
-
Molecular Structure Optimization: The first step is to build the 3D structure of the phenoxythiophene derivative and perform a geometry optimization. This is typically done using a DFT functional such as B3LYP, which has been shown to provide reliable results for organic molecules, paired with a suitable basis set like 6-31G(d) or 6-311++G(d,p).[4][5] The optimization process finds the lowest energy conformation of the molecule.
-
Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculations: With the optimized geometry, single-point energy calculations are carried out to determine the electronic properties. This provides the energies of the HOMO and LUMO, from which the HOMO-LUMO gap can be calculated. Further analysis can yield other properties like ionization potential and electron affinity.
-
Analysis of Results: The calculated electronic properties are then analyzed to understand the structure-property relationships. This involves comparing the properties of different derivatives to see how the phenoxy group and any other substituents influence the electronic structure.
Visualizing the Workflow and Relationships
The following diagrams illustrate the typical workflow for a DFT analysis and the fundamental relationship between the molecular structure and the resulting electronic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02668C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
validation of analytical methods for 3-Phenoxythiophene-2-carbaldehyde quantification
A Comparative Guide to Analytical Method Validation for the Quantification of 3-Phenoxythiophene-2-carbaldehyde
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. Below is a comparison of the most common techniques for aldehyde quantification.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Spectrophotometry |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of the absorption of light by a colored derivative of the aldehyde. |
| Applicability | Broadly applicable to a wide range of aromatic aldehydes. Derivatization is often employed to enhance UV or fluorescence detection.[1] | Suitable for volatile and thermally stable aldehydes. Derivatization can be used to increase volatility and detection sensitivity.[1] | A cost-effective and accessible method, often used for screening and in-process controls. It relies on a color-forming reaction.[2][3] |
| Sensitivity | High sensitivity, especially with fluorescence or mass spectrometry detectors.[1] | Very high sensitivity, particularly with a flame ionization detector (FID) or mass spectrometry (MS) detector.[1][4] | Moderate sensitivity, dependent on the molar absorptivity of the colored product.[3] |
| Specificity | High specificity, especially when coupled with a diode array or mass spectrometry detector. | High specificity, particularly with a mass spectrometry detector which provides structural information.[1] | Lower specificity, as other compounds in the sample may interfere with the colorimetric reaction. |
| Sample Throughput | Moderate to high, with typical run times of 5-30 minutes per sample. | Moderate, with typical run times of 10-40 minutes per sample. | High, as multiple samples can be processed in parallel. |
| Instrumentation Cost | High | High | Low |
| Common Derivatizing Agents | 2,4-Dinitrophenylhydrazine (DNPH)[1] | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)[1] | 3-Methyl-2-benzothiazolinone hydrazone (MBTH), Purpald®[3] |
Experimental Protocols
Detailed experimental protocols are essential for the successful validation and transfer of analytical methods. Below are generalized protocols that can be adapted for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a reverse-phase HPLC method with UV detection, a common technique for the analysis of aromatic aldehydes.[5]
1. Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent and filtering through a 0.45 µm filter.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around its λmax).
-
Column Temperature: 25 °C.
3. Validation Parameters to be Assessed:
-
Specificity: Analyze a blank, a placebo (if applicable), and the analyte to ensure no interference.
-
Linearity: Analyze the calibration standards over a defined concentration range (e.g., 5-150 µg/mL) and plot the peak area versus concentration. A correlation coefficient (r²) > 0.999 is generally required.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple replicates of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography (GC-FID)
This protocol describes a GC method with Flame Ionization Detection (FID), suitable for the analysis of volatile aldehydes.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane).
-
Prepare calibration standards by diluting the stock solution.
-
Dissolve the sample in the same solvent and filter if necessary.
2. Chromatographic Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
Injection Volume: 1 µL (split or splitless injection).
3. Validation Parameters to be Assessed:
-
The validation parameters are the same as for the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ).
Spectrophotometric Method
This protocol outlines a general procedure for a colorimetric assay.
1. Reagent Preparation:
-
Prepare a solution of the colorimetric reagent (e.g., 0.5% MBTH in water).[3]
-
Prepare an oxidizing solution (e.g., 0.2% ferric chloride in an acidic solution).[3]
2. Sample Preparation and Reaction:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of calibration standards.
-
To a known volume of the standard or sample solution, add the MBTH solution and allow it to react.[3]
-
Add the oxidizing solution to develop the color.[3]
-
Dilute the final solution to a known volume with a suitable solvent.
3. Measurement:
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorption (λmax) of the colored product using a spectrophotometer.[3]
-
Use a reagent blank to zero the instrument.
4. Validation Parameters to be Assessed:
-
The validation parameters are the same as for the chromatographic methods, with absorbance being measured instead of peak area.
Visualizing the Workflow
To aid in the understanding of the analytical method validation process and the selection of an appropriate method, the following diagrams are provided.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nano-lab.com.tr [nano-lab.com.tr]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Separation of 3-Methylthiophene-2-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Synthesis of Benzo[b]thiophene-2-carbaldehyde
For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. Benzo[b]thiophene-2-carbaldehyde is a valuable building block in the synthesis of various biologically active compounds. This guide provides a comparative analysis of common synthetic routes to this aldehyde, focusing on efficiency, reaction conditions, and procedural details.
Comparison of Synthesis Efficiencies
The selection of a synthetic route often depends on a balance of factors including yield, reaction time, temperature, and the availability of starting materials. Below is a summary of quantitative data for three distinct methods for the synthesis of benzo[b]thiophene-2-carbaldehyde.
| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. One-Pot from Methylthiobenzene | Methylthiobenzene | n-Butyllithium (BuLi), TMEDA, DMF | Hexane | 0 to RT | 48 | 80% |
| 2. Lithiation and Formylation | Benzo[b]thiophene | n-Butyllithium (BuLi), N-methylformanilide | Diethyl ether | -15 to reflux | ~2 | 73% |
| 3. Vilsmeier-Haack Reaction | Benzo[b]thiophene | Phosphorus oxychloride (POCl₃), DMF | Dichloromethane | 0 to RT | 12 | ~90% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following sections provide the experimental protocols for the key methods cited in this guide.
Method 1: One-Pot Synthesis from Methylthiobenzene
This approach offers a high-yield, one-pot synthesis starting from readily available methylthiobenzene.[1][2][3]
Procedure:
-
To a solution of methylthiobenzene (8.05 mmol) in hexane (30 mL), add tetramethylethylenediamine (TMEDA, 24.1 mmol) under a nitrogen atmosphere with stirring.
-
Cool the mixture to 0 °C for 10 minutes.
-
Slowly add a 1.6 M solution of n-butyllithium in hexane (24.2 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C for an additional 15 minutes and then at room temperature for 24 hours.
-
Cool the mixture in a cold water bath and slowly add anhydrous N,N-dimethylformamide (DMF, 27.4 mmol) with vigorous stirring.
-
Allow the resulting mixture to stir under nitrogen at room temperature for 24 hours.
-
Quench the reaction with 1 M aqueous HCl (40 mL) and separate the phases.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with 1 M HCl, water, and brine, then dry over sodium sulfate.
-
Remove the solvent under reduced pressure to yield the product.[3]
Method 2: Lithiation and Formylation of Benzo[b]thiophene
This classic method involves the lithiation of the benzo[b]thiophene core followed by formylation.[4]
Procedure:
-
Dissolve benzo[b]thiophene (10.5 mmol) in anhydrous diethyl ether (20 mL) and cool to -15 °C.
-
Add a 1.6 M solution of n-butyllithium in hexane (15.7 mmol) dropwise.
-
Stir the mixture at -15 °C for 1.75 hours and then at 25 °C for 15 minutes.
-
Recool the mixture to -15 °C and add anhydrous N-methylformanilide (12.7 mmol) dropwise.
-
Heat the mixture at reflux for 30 minutes.
-
Quench the reaction by adding a mixture of 3N HCl (9 mL) and ice chips (20 mL).
-
Separate the organic phase and extract the aqueous phase with diethyl ether.
-
Combine the organic layers and wash sequentially with 1N HCl and saturated aqueous sodium bicarbonate.
-
Dry the organic layer over magnesium sulfate and evaporate the solvent.
-
The crude product can be purified via the formation of a crystalline bisulfite addition product.[4]
Method 3: Vilsmeier-Haack Formylation of Benzo[b]thiophene
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7][8]
Procedure:
-
In a flask, place anhydrous N,N-dimethylformamide (DMF) and cool it in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature.
-
Stir the mixture to form the Vilsmeier reagent.
-
Dissolve benzo[b]thiophene in a suitable solvent like dichloromethane.
-
Add the benzo[b]thiophene solution to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to stir at room temperature for several hours (e.g., 12 hours).
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by chromatography or recrystallization.
Synthesis Comparison Workflow
The following diagram illustrates the logical workflow for comparing the synthesis efficiencies of benzo[b]thiophene-2-carbaldehyde.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. prepchem.com [prepchem.com]
- 5. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Thiophene-2-Carboxamide Derivatives
For researchers, scientists, and drug development professionals, the thiophene-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparison of recently developed thiophene-2-carboxamide derivatives, focusing on their anticancer and antimicrobial properties. We present a synthesis of quantitative structure-activity relationship (SAR) data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this promising class of compounds.
The inherent aromaticity and the presence of a sulfur atom in the thiophene ring, coupled with the hydrogen bonding capabilities of the carboxamide group, provide a unique electronic and structural framework for molecular interactions with various biological targets.[1] Modifications to this core structure have led to the development of potent inhibitors of crucial cellular processes, offering potential therapeutic avenues for a range of diseases.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Thiophene-2-carboxamide derivatives have emerged as a significant class of anticancer agents, with many acting as biomimetics of natural products like Combretastatin A-4 (CA-4).[2][3] These compounds often exert their effects by targeting fundamental processes in cancer cells, such as microtubule dynamics and apoptosis.
Comparison of Anticancer Potency
The following table summarizes the in vitro cytotoxic activity of representative thiophene-2-carboxamide derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight the impact of specific structural modifications on their anticancer potency.
| Compound | R1 Substituent(s) on Thiophene Ring | R2 Substituent(s) on Carboxamide Nitrogen | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Series 1: Phenyl-Thiophene-Carboxamides (CA-4 Biomimetics) | |||||
| 2b | 5-(4-fluorophenyl) | 3,4,5-trimethoxyphenyl | Hep3B | 5.46 | [2][3] |
| 2d | 5-(4-fluorophenyl) | 4-methoxyphenyl | Hep3B | 8.85 | [3] |
| 2e | 5-(4-fluorophenyl) | 3,5-dimethoxyphenyl | Hep3B | 12.58 | [2][3] |
| Series 2: Brominated Thiophene-Carboxamides | |||||
| MB-D1 | 5-bromo | N-(1,3-dioxoisoindolin-2-yl) | A375 | > 50 | [4] |
| MB-D2 | 5-bromo | N-(phthalimido) | A375 | 11.74 | [4][5] |
| HT-29 | > 50 | [4] | |||
| MCF-7 | 38.93 | [4] | |||
| MB-D4 | 5-bromo | N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) | A375 | 33.42 | [4] |
| Alternative Scaffolds | |||||
| 4c | 2-methoxycarbonyl, 3-(3',4',5'-trimethoxyanilino), 5-(thien-2'-yl) | - | L1210 | 0.13 | [6] |
| CEM | 0.16 | [6] | |||
| HeLa | 0.16 | [6] |
Structure-Activity Relationship Insights for Anticancer Activity:
-
Substituents on the Carboxamide Phenyl Ring: For the CA-4 biomimetics, the presence and position of methoxy groups on the N-phenyl ring are critical for activity. A 3,4,5-trimethoxy substitution (compound 2b) confers the highest potency against Hep3B cells, mimicking the trimethoxyphenyl ring of CA-4 which is crucial for binding to the colchicine site of tubulin.[2][3]
-
Halogenation of the Thiophene Ring: The introduction of a bromine atom at the 5-position of the thiophene ring, as seen in the MB series, can contribute to cytotoxic activity.[4]
-
Nature of the Amide Substituent: The nature of the substituent on the carboxamide nitrogen plays a significant role. For instance, the phthalimido group in MB-D2 appears more favorable for activity against A375 and MCF-7 cells compared to the other derivatives in its series.[4]
-
Bioisosteric Replacements: Replacing a phenyl ring with a bioisosteric thienyl ring at the 5-position of the thiophene scaffold, as in compound 4c, can lead to highly potent antiproliferative activity.[6]
Mechanism of Action: Induction of Apoptosis and Tubulin Polymerization Inhibition
Several thiophene-2-carboxamide derivatives exert their anticancer effects by inducing apoptosis, the programmed cell death, through the intrinsic pathway.[5] This is often characterized by the disruption of the mitochondrial membrane potential and the activation of executioner caspases, such as caspase-3 and caspase-7.[5]
Another key mechanism is the inhibition of tubulin polymerization.[6][7] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[2][3]
Caption: Proposed mechanisms of anticancer activity for thiophene-2-carboxamide derivatives.
Antimicrobial Activity: Combating Bacterial Pathogens
The thiophene-2-carboxamide scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.
Comparison of Antimicrobial Potency
The following table presents the minimum inhibitory concentration (MIC) values for a selection of thiophene-2-carboxamide derivatives against various bacterial species.
| Compound | R Substituent(s) on Thiophene Ring | R' Substituent(s) on Carboxamide | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Series 3: 3-Substituted Thiophene-2-Carboxamides | |||||
| 7a | 3-amino | N-(4-acetylphenyl) | Staphylococcus aureus | - | [1][8] |
| 7b | 3-amino, 4-(p-methoxyphenylazo) | N-(4-acetylphenyl) | Staphylococcus aureus | - | [1][8] |
| Bacillus subtilis | - | [1][8] | |||
| Pseudomonas aeruginosa | - | [1][8] | |||
| Series 4: Thiophene-2-Carboxylic Acid Thioureides | |||||
| 5g | - | N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | Escherichia coli | 32-1024 | [9] |
| 5h | - | N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | Escherichia coli | 32-1024 | [9] |
| Series 5: Miscellaneous Derivatives | |||||
| 4 | - | - | Colistin-Resistant Acinetobacter baumannii | 16 (MIC50) | [10] |
| 8 | - | - | Colistin-Resistant Acinetobacter baumannii | 32 (MIC50) | [10] |
| 4 | - | - | Colistin-Resistant Escherichia coli | 8 (MIC50) | [10] |
| 8 | - | - | Colistin-Resistant Escherichia coli | 32 (MIC50) | [10] |
Structure-Activity Relationship Insights for Antimicrobial Activity:
-
Substituents at the 3-Position: The nature of the substituent at the 3-position of the thiophene ring significantly influences antibacterial activity. Amino-substituted derivatives (7a-c) generally exhibit greater potency than their hydroxyl or methyl counterparts.[1]
-
Aryl Substituents on the Carboxamide: The presence of specific aryl groups on the carboxamide moiety, particularly those with electron-withdrawing groups like halogens, can enhance antibacterial activity.[9]
-
Activity Against Resistant Strains: Certain thiophene derivatives have demonstrated promising activity against multidrug-resistant bacteria, suggesting they may act on novel targets or possess mechanisms to overcome existing resistance.[10]
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed and standardized experimental protocols are essential. Below are methodologies for key in vitro assays used to evaluate the biological activity of thiophene-2-carboxamide derivatives.
Cell Viability Assessment by MTT Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A375) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11]
-
Cell Attachment: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the thiophene-2-carboxamide derivative in complete medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a further 24-72 hours.[11]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases in the apoptotic pathway.
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a suitable density and allow them to attach overnight.[11]
-
Compound Treatment: Treat the cells with the thiophene-2-carboxamide derivative at concentrations around its IC50 value for a predetermined time (e.g., 24 hours).[11]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[11]
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[11]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the thiophene-2-carboxamide derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Caption: General experimental workflow for SAR studies of thiophene-2-carboxamide derivatives.
Conclusion
The thiophene-2-carboxamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The data and methodologies presented in this guide highlight the significant potential of these derivatives as both anticancer and antimicrobial agents. The key to unlocking their full therapeutic potential lies in the rational design of new analogs based on a thorough understanding of their structure-activity relationships and mechanisms of action. Further investigations into their in vivo efficacy, pharmacokinetic properties, and safety profiles are warranted to translate these promising laboratory findings into clinical applications.
References
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding orientations, QSAR, and molecular design of thiophene derivative inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. benchchem.com [benchchem.com]
Cytotoxicity of Novel Thiophene Carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of novel thiophene carbaldehyde derivatives against various cancer cell lines. The data presented is compiled from recent studies and is intended to serve as a resource for researchers in the field of anticancer drug discovery. We compare the efficacy of these novel compounds with established anticancer agents and provide detailed experimental protocols for the key assays cited.
Comparative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various novel thiophene carbaldehyde derivatives and their chalcone analogues against several human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population. Doxorubicin, a widely used chemotherapy drug, is included as a reference for comparison.
Table 1: Cytotoxicity (IC50, µM) of 3-Arylthiophene-2-carbaldehyde Chalcone Derivatives against Human Colon Carcinoma (HCT-15) Cell Line. [1]
| Compound | Substituent on Aryl Ring | IC50 (µg/mL) |
| Novel Thiophene Derivative 5a | 4-Methyl | 21 |
| Novel Thiophene Derivative 5g | 4-Methoxy | 22.8 |
| Doxorubicin (Reference) | - | 25 |
Table 2: Cytotoxicity (IC50, µM) of Thiophene-Containing Chalcones against Various Cancer Cell Lines. [2][3]
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference Drug | Reference Drug IC50 (µg/mL) |
| Chalcone Derivative 5c | Laryngeal Carcinoma (HEP2) | 12 | Doxorubicin | 11 |
| Breast Carcinoma (MCF7) | 9.5 | Doxorubicin | 5.5 | |
| Chalcone Derivative 9a | Laryngeal Carcinoma (HEP2) | 15.5 | Doxorubicin | 11 |
| Breast Carcinoma (MCF7) | 24.5 | Doxorubicin | 5.5 | |
| Bis-Chalcone Derivative 5a | Lung Carcinoma (A549) | 41.99 ± 7.64 | Cisplatin | 5.547 ± 0.734 |
| Colon Carcinoma (HCT116) | 18.10 ± 2.51 | Cisplatin | 13.276 ± 0.294 | |
| Breast Carcinoma (MCF7) | 7.87 ± 2.54 | Cisplatin | 27.78 ± 0.929 | |
| Bis-Chalcone Derivative 5b | Breast Carcinoma (MCF7) | 4.05 ± 0.96 | Cisplatin | 27.78 ± 0.929 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the referenced studies are provided below.
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[4][5]
Materials:
-
96-well plates
-
Novel thiophene carbaldehyde derivatives
-
Reference anticancer drug (e.g., Doxorubicin)
-
Cancer cell lines (e.g., HCT-15, MCF7)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the thiophene derivatives and the reference drug in the culture medium. After 24 hours, replace the existing medium with the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and cells treated with the vehicle (e.g., DMSO) as a vehicle control. Incubate the plates for a further 48-72 hours.[4]
-
MTT Addition: After the incubation period, remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plates for 1.5 to 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes at 37°C.[4]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of 492 nm or 570 nm.[4][5]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Experimental Workflows
The cytotoxic effects of many thiophene derivatives are mediated through the induction of apoptosis, primarily via the intrinsic pathway. This pathway involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and the activation of caspases.
Caption: A typical experimental workflow for assessing the cytotoxicity of novel compounds.
Caption: A simplified diagram of the intrinsic apoptosis pathway activated by thiophene derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Phenoxythiophene-2-carbaldehyde: A Guide for Laboratory Professionals
The safe and compliant disposal of 3-Phenoxythiophene-2-carbaldehyde is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively.
Immediate Safety and Hazard Assessment
-
Combustibility: Similar aldehydes are classified as combustible liquids.[2][4][5] Keep away from heat, sparks, open flames, and hot surfaces.[1][2][4]
-
Irritation: Causes skin and serious eye irritation.[2][3][4]
-
Sensitization: May cause an allergic skin reaction.[2]
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.[6][7][8]
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment is mandatory:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves.[6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[6] |
| Lab Coat | Standard laboratory coat to protect skin and clothing.[6] |
| Ventilation | Handle in a well-ventilated area or under a chemical fume hood.[4][9] |
Step-by-Step Disposal Protocol
The primary method for disposing of this compound and its associated waste is through an approved hazardous waste disposal plant.[1][2][9] Do not dispose of this chemical down the drain or in the regular trash. [6][7][10][11]
Waste Collection and Segregation
-
Pure Compound: Unused or expired this compound should be collected as hazardous waste.[7] If possible, keep it in its original container.[9]
-
Solutions: Collect all solutions containing this compound in a designated, compatible, and leak-proof hazardous waste container.[6][7][11]
-
Contaminated Solids: Any materials that have come into contact with the chemical, such as gloves, pipette tips, and absorbent paper, must be disposed of as solid hazardous waste.[6][7][12] These should be collected in a designated, lined container.[13]
Waste Containerization and Labeling
-
Container Compatibility: Use containers made of a material compatible with this compound and any solvents present.[14] Glass or high-density polyethylene (HDPE) are generally suitable.
-
Labeling: As soon as the first drop of waste is added, the container must be clearly labeled with a "Hazardous Waste" tag.[6][11][12][13] The label must include:
-
Container Management: Keep waste containers tightly closed except when adding waste.[6][11] Funnels should not be left in the container opening.[13][14]
Storage
-
Satellite Accumulation Area (SAA): Store all waste containers in a designated SAA within the laboratory, at or near the point of generation.[6][10][12]
-
Segregation: Store the aldehyde waste separately from incompatible materials, particularly strong oxidizing agents, strong bases, and strong reducing agents, to prevent violent reactions.[1][4][6][15]
-
Secondary Containment: All liquid waste containers must be placed in secondary containment to prevent spills.[6][11]
Spill Response
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.[6]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical spill pillow.[5][6]
-
Collect the absorbent material and any contaminated debris into a sealed, labeled container for disposal as hazardous waste.[5][6]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[6]
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.[6]
-
Final Disposal
-
Waste Pickup: When the waste container is full (typically ¾ full) or has reached the storage time limit set by your institution, request a pickup from your EHS department.[7][10][11]
-
Documentation: Complete all necessary paperwork for the waste disposal, ensuring an accurate inventory of the container's contents.[12]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. benchchem.com [benchchem.com]
- 13. nswai.org [nswai.org]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. vumc.org [vumc.org]
Personal protective equipment for handling 3-Phenoxythiophene-2-carbaldehyde
Essential Safety and Handling Guide for 3-Phenoxythiophene-2-carbaldehyde
Chemical Profile:
-
Name: this compound
-
General Hazards (based on related compounds): May cause skin, eye, and respiratory tract irritation. Potentially harmful if swallowed or inhaled. Some related compounds are combustible liquids.[1][2][3]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against chemical exposure. The table below outlines the minimum PPE requirements for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses | Not generally required | Laboratory coat | Not generally required |
| Weighing and Aliquoting | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | N95 or higher respirator (if not in a certified chemical fume hood)[4] |
| Solution Preparation | Chemical safety goggles and face shield | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Work in a certified chemical fume hood |
| Conducting Reactions | Chemical safety goggles and face shield | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Work in a certified chemical fume hood |
| Waste Disposal | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Work in a certified chemical fume hood |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A certified chemical fume hood is required for all operations that may generate dust, vapors, or aerosols.[5]
-
Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[2]
2. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3][6]
3. Handling and Use:
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Wash hands thoroughly after handling the chemical.[8]
-
Avoid direct contact with skin and eyes.[7] Do not breathe in dust, fumes, or vapors.[7]
-
When weighing, do so in a fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
For solution preparation, slowly add the chemical to the solvent to avoid splashing.
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[2][6]
4. Accidental Spills:
-
In case of a small spill, absorb the material with an inert substance (e.g., sand or earth) and place it in a suitable container for disposal.[7]
-
For larger spills, evacuate the area and prevent entry.[7]
-
Remove all sources of ignition.[9]
-
Ventilate the area.
-
Wear appropriate PPE, including respiratory protection, during cleanup.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste materials (solid and liquid) in designated, properly labeled, and sealed hazardous waste containers.
-
Do not mix with other incompatible waste streams.
-
-
Disposal:
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
